Product packaging for 6-chloro-1H-indazole-3-carboxylic Acid(Cat. No.:CAS No. 129295-31-4)

6-chloro-1H-indazole-3-carboxylic Acid

Cat. No.: B139074
CAS No.: 129295-31-4
M. Wt: 196.59 g/mol
InChI Key: MCGHMISXTKQRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-chloro-1H-indazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O2 B139074 6-chloro-1H-indazole-3-carboxylic Acid CAS No. 129295-31-4

Properties

IUPAC Name

6-chloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGHMISXTKQRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442066
Record name 6-chloro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129295-31-4
Record name 6-Chloro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129295-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-1H-indazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H-indazole--carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-chloro-1H-indazole-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 6-chloro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes generalized protocols for the determination of key physical properties.

Core Physical Properties

PropertyValueSource
CAS Number 129295-31-4[1]
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol [3]
Physical Form Yellow to brown powder/solid[2][3]
Purity ≥ 97% (via HPLC)[1][3]
Storage Conditions Sealed in a dry environment at 2-8°C[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, the following are standard methodologies that can be employed for a compound of this nature.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a capillary melting point apparatus.

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Solubility Determination

The solubility of this compound can be determined in various solvents to understand its dissolution characteristics.

Procedure:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, hexane) should be selected.

  • Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Agitation and Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted indazole carboxylic acid, which would be applicable to this compound.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Physical Property Determination start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ms Mass Spectrometry purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Identification purity_analysis Purity Analysis (HPLC, Elemental Analysis) purification->purity_analysis Purity Assessment mp Melting Point purity_analysis->mp sol Solubility purity_analysis->sol pka pKa purity_analysis->pka final_product Characterized Product: This compound mp->final_product sol->final_product pka->final_product

References

6-chloro-1H-indazole-3-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-chloro-1H-indazole-3-carboxylic acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical entities is paramount. This document provides a detailed overview of this compound, focusing on its chemical structure and standardized nomenclature.

Chemical Identity

IUPAC Name: this compound.[1][2]

Chemical Formula: C₈H₅ClN₂O₂[1]

CAS Number: 129295-31-4[1][2]

Chemical Structure

The molecular structure of this compound is characterized by a bicyclic indazole core. A chlorine atom is substituted at the 6th position of the indazole ring, and a carboxylic acid group is attached at the 3rd position.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of key physicochemical properties is presented below.

PropertyValueSource
Molecular Weight196.59 g/mol [1]
Physical FormYellow to brown powder[1]
Purity≥ 97% (HPLC)[1]
InChI KeyMCGHMISXTKQRRF-UHFFFAOYSA-N
Storage Temperature2-8 °C, sealed in dry conditions

Applications in Research and Development

This compound is a significant building block in medicinal chemistry and pharmaceutical research. Its unique indazole scaffold makes it a valuable intermediate in the synthesis of biologically active molecules. It is particularly noted for its application in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] The compound is also utilized in biochemical research for studies involving enzyme inhibition and receptor binding, contributing to the understanding of various biochemical pathways.[1]

References

The Biological Versatility of 6-Chloro-1H-indazole-3-carboxylic Acid: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole-3-carboxylic acid has emerged as a pivotal scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the indazole core and the reactive carboxylic acid group, provide a foundation for the development of potent and selective modulators of various physiological pathways. This technical guide explores the significant biological activities stemming from derivatives of this compound, with a focus on their applications in oncology, inflammation, and immunology. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug discovery efforts in this promising area.

Core Biological Activities and Therapeutic Potential

Derivatives synthesized from this compound have demonstrated significant therapeutic potential across multiple domains, primarily as anti-cancer, anti-inflammatory, and immunomodulatory agents. The core indazole structure is a well-established pharmacophore, and the addition of a 6-chloro substituent can enhance binding affinities and metabolic stability. The carboxylic acid at the 3-position serves as a convenient handle for the synthesis of a wide range of amides and esters, allowing for the fine-tuning of pharmacological properties.

Anticancer Activity: Targeting Key Kinases

A significant area of investigation for derivatives of this compound is their potential as anticancer agents, particularly as kinase inhibitors. One of the key targets is the p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a critical node in multiple signaling pathways promoting cancer cell proliferation, survival, and metastasis.

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, studies on structurally similar 1H-indazole-3-carboxamide derivatives provide valuable insights into their potential as PAK1 inhibitors.

Compound IDR Group (at N of carboxamide)PAK1 IC50 (nM)Reference
Analog 1(2,4-dichlorophenyl)52[1]
Analog 2(4-chloro-2-fluorophenyl)16[1]
Analog 3(2-chloro-4-fluorophenyl)159[1]
Analog 4(4-phenoxyphenyl)9.8[1]

Note: These analogs, while not explicitly synthesized from the 6-chloro precursor, demonstrate the potent PAK1 inhibitory activity of the 1H-indazole-3-carboxamide scaffold.

PAK1 is a key downstream effector of small GTPases like Rac1 and Cdc42 and is implicated in various oncogenic signaling cascades. Its inhibition can disrupt these pathways, leading to reduced cancer cell growth and metastasis.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK PI3K PI3K Ras->PI3K Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 Akt Akt PI3K->Akt PAK1 PAK1 Akt->PAK1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Cytoskeleton Cytoskeletal Rearrangement PAK1->Cytoskeleton ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle Metastasis Metastasis Cytoskeleton->Metastasis IndazoleDeriv 6-Chloro-1H-indazole- 3-carboxylic acid Derivatives IndazoleDeriv->PAK1

Figure 1: Simplified PAK1 signaling pathway and the inhibitory action of 1H-indazole-3-carboxamide derivatives.

Immunomodulatory Activity: CRAC Channel Inhibition

Derivatives of 1H-indazole-3-carboxamides have also been identified as potent blockers of Calcium Release-Activated Calcium (CRAC) channels. These channels are crucial for calcium signaling in various cell types, including immune cells, where they regulate processes like T-cell activation and mast cell degranulation. Aberrant CRAC channel activity is implicated in autoimmune diseases and inflammatory conditions.

Compound IDAmide MoietyCRAC Channel Inhibition IC50 (µM)Reference
12dN-(2,4-dichlorobenzyl)<1[2]
9c (inactive isomer)N-(2,4-dichlorobenzyl)>100[2]

Note: This data highlights the specific structure-activity relationship for CRAC channel inhibition by indazole-3-carboxamides.

The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins. STIM proteins then translocate to the plasma membrane to activate Orai channels, leading to an influx of extracellular calcium. This calcium influx triggers various downstream signaling events.

CRAC_Channel_Signaling cluster_ER cluster_PM GPCR GPCR/TCR PLC PLC GPCR->PLC Ligand Ligand/Antigen Ligand->GPCR PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ IP3R->Ca_ER releases STIM1 STIM1 Ca_ER->STIM1 depletion activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 activates PlasmaMembrane Plasma Membrane Ca_Influx Ca2+ Influx Orai1->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates GeneTranscription Gene Transcription (e.g., Cytokines) NFAT->GeneTranscription translocates to nucleus IndazoleDeriv 6-Chloro-1H-indazole- 3-carboxylic acid Derivatives IndazoleDeriv->Orai1 Synthesis_Workflow IndazoleAcid 1H-Indazole-3-carboxylic acid Reaction Amide Coupling Reaction IndazoleAcid->Reaction Coupling Coupling Reagents (e.g., HATU, HOBt/EDC) Coupling->Reaction Amine Substituted Amine (R-NH2) Amine->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Base Base (e.g., DIPEA, TEA) Base->Reaction Product 1H-Indazole-3-carboxamide Derivative Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

References

Mechanism of Action for Chlorinated Indazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlorine atoms onto the indazole ring can significantly modulate the physicochemical properties and pharmacological profiles of these molecules, often enhancing their potency and selectivity. This technical guide provides an in-depth exploration of the core mechanisms of action for chlorinated indazole compounds, with a primary focus on their roles as anti-cancer agents through kinase inhibition and the induction of apoptosis. This document synthesizes quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Mechanisms of Action

Chlorinated indazole compounds primarily exert their biological effects through two interconnected mechanisms: the inhibition of protein kinases and the induction of programmed cell death (apoptosis).

Kinase Inhibition

Many chlorinated indazoles are designed as ATP-competitive kinase inhibitors. The indazole ring acts as a bioisostere for the purine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The chlorine substituents can enhance binding affinity and selectivity by forming favorable interactions within the hydrophobic regions of the kinase active site.

Key Kinase Targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Several chlorinated indazole-containing compounds, such as Axitinib and Pazopanib, are potent inhibitors of VEGFRs, key regulators of angiogenesis. By inhibiting VEGFR signaling, these compounds can suppress tumor growth and metastasis.

  • Polo-like Kinase 4 (PLK4): As a crucial regulator of centriole duplication, PLK4 is a target for anti-cancer therapy. Chlorinated indazole derivatives have been developed as potent and selective PLK4 inhibitors[1].

  • BCR-ABL: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Chlorinated indazoles have shown potent inhibitory activity against both wild-type and mutant forms of BCR-ABL, including the T315I gatekeeper mutation[2].

  • Other Kinases: Chlorinated indazoles have also been shown to inhibit other kinases, including c-Kit, PDGFR, and various serine/threonine kinases.

Induction of Apoptosis

A primary consequence of the cellular activity of many chlorinated indazole compounds is the induction of apoptosis. This programmed cell death is often a downstream effect of kinase inhibition but can also be initiated through other cellular perturbations. The two main apoptotic pathways implicated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Features of Apoptosis Induction:

  • Caspase Activation: A central event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Chlorinated indazoles have been shown to induce the cleavage and activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3).

  • Mitochondrial Pathway: This pathway is often triggered by cellular stress. It involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Chlorinated indazoles can modulate the expression of these proteins, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the apoptosome and caspase-9.

  • Cell Cycle Arrest: Some chlorinated indazole derivatives can induce cell cycle arrest, often at the G2/M or S phase, which can be a prelude to apoptosis[3].

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of representative chlorinated indazole compounds against various cancer cell lines and kinases.

Compound/DrugTarget Cell Line/KinaseIC50 Value (µM)Reference
Axitinib VEGFR10.0001 - 0.0012[4][]
VEGFR20.0002[4][]
VEGFR30.0001 - 0.0003[4][]
PDGFRβ0.0016[4][]
c-Kit0.0017[4][]
Pazopanib VEGFR10.010[]
VEGFR20.030[][6]
VEGFR30.047[]
c-Kit0.074 - 0.140[]
Indazole Derivative 6m K562 (CML)17.91[7]
Indazole Derivative 6p K562 (CML)>50[7]
Indazole Derivative 6r K562 (CML)10.03[7]
Polysubstituted Indazoles A2780 (Ovarian)0.64 - 17[3]
A549 (Lung)0.64 - 17[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of chlorinated indazole compounds are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with various concentrations of the chlorinated indazole compound and incubate for a specified period (e.g., 48-72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the chlorinated indazole compound for the desired time.

    • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry, exciting FITC at 488 nm and PI at 535 nm.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

  • Procedure:

    • Treat cells with the chlorinated indazole compound and lyse them to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced.

  • Procedure:

    • In a 384-well plate, add the test compound (chlorinated indazole) at various concentrations.

    • Add the target kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_biochemical Biochemical Assay Cell_Viability_Assay Cell Viability Assay (MTT) IC50_Viability Determine IC50 (Cell Viability) Cell_Viability_Assay->IC50_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Western_Blot Western Blot Protein_Expression Analyze Protein Expression Changes Western_Blot->Protein_Expression Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Kinase Determine IC50 (Kinase Activity) Kinase_Inhibition_Assay->IC50_Kinase Chlorinated_Indazole Chlorinated Indazole Compound Cancer_Cells Cancer Cell Lines Chlorinated_Indazole->Cancer_Cells Purified_Kinase Purified Target Kinase Chlorinated_Indazole->Purified_Kinase Cancer_Cells->Cell_Viability_Assay Cancer_Cells->Apoptosis_Assay Cancer_Cells->Western_Blot Purified_Kinase->Kinase_Inhibition_Assay

Caption: General experimental workflow for evaluating chlorinated indazole compounds.

apoptosis_pathway cluster_kinase Kinase Inhibition cluster_mitochondria Intrinsic Apoptosis Pathway cluster_execution Execution Phase Chlorinated_Indazole Chlorinated Indazole Compound RTK Receptor Tyrosine Kinase (e.g., VEGFR) Chlorinated_Indazole->RTK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Chlorinated_Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Chlorinated_Indazole->Bax Upregulates Survival_Signal Pro-Survival Signaling (e.g., PI3K/Akt, MAPK) RTK->Survival_Signal Activates Survival_Signal->Bcl2 Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Cleaved_Caspase9 Cleaved Caspase-9 (Active) Caspase9->Cleaved_Caspase9 Cleavage Caspase3 Pro-Caspase-3 Cleaved_Caspase9->Caspase3 Cleaves Apoptosome->Cleaved_Caspase9 Activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP Cleaves Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Apoptosis induction pathway by chlorinated indazole compounds.

References

6-Chloro-1H-indazole-3-carboxylic Acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-1H-indazole-3-carboxylic acid is a heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, comprised of a benzene ring fused to a pyrazole ring, makes it a privileged scaffold in the design of novel therapeutic agents. The presence of the chloro and carboxylic acid functional groups at key positions provides versatile handles for synthetic modification, enabling the creation of diverse molecular libraries. While not typically an end-product with direct therapeutic use, this compound serves as a critical starting material for the synthesis of a wide array of biologically active molecules, most notably in the fields of oncology and anti-inflammatory research.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound as a pivotal research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 129295-31-4[2]
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol [2]
Appearance White to off-white solid
Melting Point 266-270 °C (decomposes)
Solubility Soluble in DMSO and methanol[3]
Storage 2-8°C, sealed in a dry environment

Synthesis of this compound

The synthesis of this compound and its parent scaffold, indazole-3-carboxylic acid, can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted phenylhydrazines. A general synthetic scheme is outlined below.

G General Synthetic Pathway to Indazole-3-Carboxylic Acids cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Substituted Phenylhydrazine Substituted Phenylhydrazine Condensation & Cyclization Condensation & Cyclization Substituted Phenylhydrazine->Condensation & Cyclization Keto-acid derivative Keto-acid derivative Keto-acid derivative->Condensation & Cyclization Indazole-3-carboxylic Acid Derivative Indazole-3-carboxylic Acid Derivative Condensation & Cyclization->Indazole-3-carboxylic Acid Derivative

Caption: Generalized synthetic route to indazole-3-carboxylic acid derivatives.

Core Application: A Key Intermediate in Drug Synthesis

The primary utility of this compound lies in its role as a precursor for more complex and biologically potent molecules. The indazole scaffold is present in numerous compounds that have entered clinical trials for a variety of diseases, including cancer, inflammatory conditions, and infectious diseases.[4][5][6][7][8]

Synthesis of Lonidamine

A prominent example of a drug synthesized from an indazole-3-carboxylic acid derivative is Lonidamine, an anti-cancer agent known to interfere with the energy metabolism of tumor cells by inhibiting mitochondrial hexokinase.[3] While Lonidamine itself is 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, its synthesis showcases the utility of the indazole-3-carboxylic acid core. The general synthetic approach is illustrated below.

G Synthetic Pathway to Lonidamine Analogs Indazole-3-carboxylic acid Indazole-3-carboxylic acid Alkylation Alkylation Indazole-3-carboxylic acid->Alkylation Lonidamine Analog Lonidamine Analog Alkylation->Lonidamine Analog Substituted Benzyl Halide Substituted Benzyl Halide Substituted Benzyl Halide->Alkylation Base (e.g., NaOH, K2CO3)

Caption: General alkylation step in the synthesis of Lonidamine and its analogs.

Experimental Protocol: Synthesis of Lonidamine from Indazole-3-carboxylic acid methyl ester

The following is a representative protocol for the synthesis of Lonidamine, adapted from published methods.[9] This two-step process involves the alkylation of the indazole nitrogen followed by hydrolysis of the methyl ester.

Step 1: Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, methyl ester

  • To a round-bottomed flask, add indazole-3-carboxylic acid, methyl ester (10 g), 2,4-dichlorobenzyl chloride (11 g), and potassium carbonate (15 g).

  • Add 350 mL of acetone to the flask.

  • Heat the reaction mixture to reflux and stir for approximately 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, add 500 mL of ethyl acetate and stir for 10 minutes.

  • Filter the mixture to remove insoluble solids.

  • The filtrate is washed with a saturated sodium chloride solution.

  • The organic layer is dried and the solvent is removed under vacuum to yield a solid residue.

  • The crude product is recrystallized from hot ethyl acetate to yield pure 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, methyl ester.

Step 2: Hydrolysis to Lonidamine

  • In a round-bottomed flask, dissolve the methyl ester product from Step 1 (13 g) in methanol (150 mL).

  • Add 250 mL of a 1 M sodium hydroxide solution.

  • Heat the mixture at 60°C and stir for approximately 18 hours, monitoring by TLC.

  • After the reaction is complete, acidify the mixture to a pH of ~1 with hydrochloric acid and stir for 30 minutes.

  • Filter the resulting precipitate to collect the solid product.

  • Wash the collected solid with water (3 x 500 mL) to afford Lonidamine.

Biological Activities of Indazole Derivatives

The indazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities. A review of the literature indicates that compounds derived from the indazole nucleus are investigated for the following therapeutic applications:

  • Anti-cancer: As seen with Lonidamine, indazole derivatives are potent anti-cancer agents, often targeting cellular metabolism or protein kinases.[4][8][10]

  • Anti-inflammatory: Many indazole-containing compounds exhibit anti-inflammatory properties.[5]

  • Antimicrobial and Antifungal: The indazole nucleus is a feature in some compounds with antibacterial and antifungal activities.[4][5]

  • Anti-HIV and other Antiviral: Certain indazole derivatives have been explored for their potential to inhibit viral replication.[5]

  • Neurological Disorders: The scaffold is also a component of molecules targeting receptors in the central nervous system.

The diverse biological activities of indazole derivatives underscore the importance of core structures like this compound in generating novel drug candidates.

G Therapeutic Potential of Indazole Derivatives cluster_activities Biological Activities Indazole Scaffold Indazole Scaffold Anti-cancer Anti-cancer Indazole Scaffold->Anti-cancer Anti-inflammatory Anti-inflammatory Indazole Scaffold->Anti-inflammatory Antimicrobial Antimicrobial Indazole Scaffold->Antimicrobial Antiviral (Anti-HIV) Antiviral (Anti-HIV) Indazole Scaffold->Antiviral (Anti-HIV) Neurological Disorders Neurological Disorders Indazole Scaffold->Neurological Disorders

Caption: The diverse biological activities of compounds containing the indazole scaffold.

Conclusion

This compound is a valuable and versatile research chemical, primarily serving as a foundational building block in the synthesis of a wide range of biologically active compounds. Its chemical properties allow for straightforward derivatization, leading to the development of novel drug candidates with potential applications in oncology, inflammation, and infectious diseases. While the compound itself is not the active therapeutic agent, its role as a key intermediate makes it an indispensable tool for medicinal chemists and drug discovery professionals. Further exploration of synthetic methodologies utilizing this scaffold is likely to yield new and improved therapeutic agents in the future.

References

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Among its derivatives, indazole-3-carboxylic acid has emerged as a critical synthon and a key intermediate for compounds targeting a wide array of biological processes. This technical guide provides an in-depth exploration of the discovery and historical development of indazole-3-carboxylic acids, detailing the seminal synthetic methodologies, early biological findings, and the evolution of their therapeutic applications. We present detailed experimental protocols for foundational syntheses, summarize key quantitative data, and visualize the critical synthetic and signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Early History and Discovery

The journey of indazole chemistry began in the late 19th century. While not the parent indazole-3-carboxylic acid, the first synthesis of a related indazole derivative is credited to the pioneering chemist Emil Fischer. In 1883, Fischer synthesized an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid, which underwent intramolecular condensation. This foundational work established the feasibility of constructing the fused benzene-pyrazole ring system.

A significant advancement came with the Jacobson Indazole Synthesis, which provided a direct route to the parent 1H-indazole from o-toluidine via diazotization. However, the specific functionalization at the 3-position with a carboxylic acid group came later. The development of synthetic routes to 1H-indazole-3-carboxylic acid was a pivotal moment, unlocking its potential as a versatile building block for medicinal chemistry.

Two primary historical methods defined the early synthesis of this crucial compound:

  • The Isatin Approach (circa 1952): A key method, reported by H.R. Snyder et al. in 1952, utilized isatin as the starting material. This route involves the hydrolytic ring-opening of isatin, followed by diazotization and a subsequent reductive cyclization to form the indazole ring.[1]

  • The Phenylhydrazine Approach: A more contemporary and scalable "diazonium-free" route was later developed, starting from phenylhydrazine and benzaldehyde. This method offered a safer and more efficient alternative for large-scale production.[1]

These synthetic advancements paved the way for the exploration of indazole-3-carboxylic acid derivatives as pharmacologically active agents.

Foundational Synthetic Protocols

The ability to reliably synthesize indazole-3-carboxylic acid was crucial for its development. The following sections provide detailed methodologies for the key historical and modern synthetic routes.

Synthesis from Isatin (Based on the Snyder Method)

This classical approach involves a multi-step sequence starting from isatin.

Experimental Protocol:

  • Hydrolysis of Isatin: Isatin is hydrolyzed using an aqueous solution of sodium hydroxide (NaOH), which opens the five-membered ring to form the salt of 2-aminophenylglyoxylic acid.[1]

  • Diazotization: The resulting intermediate is then treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong mineral acid at low temperatures (0-5 °C) to form a diazonium salt.[1]

  • Reductive Cyclization: The diazonium salt is subsequently reduced. This step facilitates the cyclization of the aryl hydrazine intermediate under acidic conditions to yield 1H-indazole-3-carboxylic acid.[1]

Snyder_Isatin_Synthesis Isatin Isatin Intermediate 2-Aminophenylglyoxylic Acid Salt Isatin->Intermediate 1. aq. NaOH Diazonium Diazonium Salt Intermediate->Diazonium 2. NaNO2, Acid IndazoleAcid 1H-Indazole-3-carboxylic Acid Diazonium->IndazoleAcid 3. Reduction, Acidic Cyclization Phenylhydrazine_Synthesis Reactants Phenylhydrazine + Benzaldehyde Hydrazone Benzaldehyde Phenylhydrazone Reactants->Hydrazone 1. H2O/IPA Lithiated Ortho-lithiated Intermediate Hydrazone->Lithiated 2. n-BuLi, THF, -40°C Carboxylated Carboxylated Intermediate Lithiated->Carboxylated 3. CO2 (Dry Ice) IndazoleAcid 1H-Indazole-3-carboxylic Acid Carboxylated->IndazoleAcid 4. Cyclization/ Hydrolysis Lonidamine_MoA cluster_cell Cancer Cell cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis ATP_glyco ATP Glucose->ATP_glyco Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC Acidification Intracellular Acidification Lactate->Acidification TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain (Complex II) TCA->ETC ATP_mito ATP ETC->ATP_mito Apoptosis Apoptosis ATP_mito->Apoptosis Depletion leads to ATP_glyco->Apoptosis Depletion leads to Acidification->Apoptosis Lonidamine Lonidamine Lonidamine->Glucose Inhibits (Hexokinase) Lonidamine->Pyruvate_mito Inhibits Lonidamine->ETC Inhibits

References

The Therapeutic Potential of the 6-Chloro-1H-indazole-3-carboxylic Acid Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, it serves as a crucial synthetic intermediate and a privileged scaffold for the development of a diverse range of biologically active molecules. Its derivatives have shown promise in targeting key proteins involved in cancer, neurological disorders, and infectious diseases. This technical guide explores the potential therapeutic targets of compounds derived from this compound, focusing on p21-activated kinase 1 (PAK1), serotonin receptors, and trypanothione reductase. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indazole framework.

p21-activated kinase 1 (PAK1) as a Therapeutic Target

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics.[1] Dysregulation of PAK1 activity is implicated in the progression of several cancers, making it an attractive target for anticancer drug discovery.[2][3][4]

Indazole-3-carboxamide Derivatives as PAK1 Inhibitors

The 1H-indazole-3-carboxamide scaffold, directly synthesized from this compound, has proven to be a fertile ground for the discovery of potent PAK1 inhibitors.[5] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can lead to highly selective and potent inhibitors.

Table 1: In Vitro Potency of a Representative 1H-Indazole-3-carboxamide Derivative against PAK1

Compound IDTarget KinaseIC50 (nM)
30lPAK19.8

Data sourced from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.[5]

PAK1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving PAK1, highlighting its role downstream of Rho GTPases and its influence on cell survival and proliferation.

PAK1_Signaling RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole Indazole-3-carboxamide Derivatives Indazole->PAK1

A simplified PAK1 signaling pathway.
Experimental Protocol: In Vitro PAK1 Kinase Assay (ADP-Glo™)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against the PAK1 enzyme.

Materials:

  • Recombinant human PAK1 enzyme

  • PAKtide (substrate peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 50 nL of the diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of recombinant PAK1 enzyme solution to each well.

  • Incubate the plate at 30°C for 60 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the PAKtide substrate and ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to convert ADP to ATP.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes to produce a luminescent signal.

  • Record luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for PAK1 Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a PAK1 inhibitor.

PAK1_Workflow Start Start: Compound Synthesis Biochemical Biochemical Assays (Potency & Selectivity) Start->Biochemical CellBased Cell-Based Assays (Cellular Activity) Biochemical->CellBased KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Biochemical->KinaseAssay Selectivity Kinome-wide Selectivity Screening Biochemical->Selectivity InVivo In Vivo Efficacy (Animal Models) CellBased->InVivo WesternBlot Western Blot (Target Engagement) CellBased->WesternBlot Viability Cell Viability Assay (e.g., MTT) CellBased->Viability DataAnalysis Data Analysis & Conclusion InVivo->DataAnalysis

Workflow for PAK1 inhibitor characterization.

Serotonin Receptors as Therapeutic Targets

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide variety of therapeutic agents.[6] Specifically, 5-HT3 and 5-HT4 receptor antagonists are used to treat nausea and vomiting, particularly those induced by chemotherapy, and gastrointestinal motility disorders.[7][8][9][10]

Indazole Derivatives as Serotonin Receptor Antagonists

Derivatives of indazole-3-carboxylic acid have been investigated as potent and selective antagonists of serotonin receptors.[11][12] The indazole nucleus serves as a bioisostere for the indole ring of serotonin, providing a structural basis for receptor interaction.

Serotonin 5-HT3 Receptor Signaling

The following diagram illustrates the basic mechanism of a 5-HT3 receptor, which is a ligand-gated ion channel.

Serotonin_Signaling Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor IonChannel Ion Channel Opening (Na+, K+, Ca2+ influx) Receptor->IonChannel Depolarization Neuronal Depolarization & Signal Transduction IonChannel->Depolarization Indazole Indazole Derivatives (Antagonist) Indazole->Receptor

Mechanism of 5-HT3 receptor signaling.
Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors

This protocol describes a method to determine the binding affinity of test compounds to a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target 5-HT receptor subtype

  • Radioligand (e.g., [3H]5-HT, [3H]LSD) specific for the receptor

  • Non-labeled competing ligand (for non-specific binding determination)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, binding buffer (for total binding), or a high concentration of a non-labeled competing ligand (for non-specific binding).

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding by the test compound and calculate the Ki value.

Experimental Workflow for Serotonin Receptor Antagonist Discovery

The following diagram shows a typical workflow for the discovery and characterization of a serotonin receptor antagonist.

Serotonin_Workflow Start Start: Library Synthesis PrimaryScreen Primary Screening (Radioligand Binding Assay) Start->PrimaryScreen FunctionalAssay Functional Assays (e.g., Ca2+ flux, cAMP) PrimaryScreen->FunctionalAssay Selectivity Selectivity Profiling (Other Receptors) FunctionalAssay->Selectivity InVivo In Vivo Models (e.g., anti-emetic) Selectivity->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Workflow for serotonin receptor antagonist discovery.

Trypanothione Reductase as a Therapeutic Target

Trypanothione reductase (TryR) is a flavoprotein oxidoreductase that is a key enzyme in the antioxidant defense system of trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis and trypanosomiasis (including Chagas disease and African sleeping sickness).[13][14][15][16][17] This enzyme is absent in humans, making it an excellent and specific target for the development of anti-parasitic drugs.[16]

Chloro-indazole Derivatives as Trypanothione Reductase Inhibitors

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as inhibitors of TryR.[18] These compounds show promise as leads for the development of novel treatments for trypanosomatid infections.[19]

The Trypanothione Redox System

The diagram below illustrates the central role of Trypanothione Reductase in the parasite's defense against oxidative stress.

TryR_System NADPH NADPH TryR Trypanothione Reductase (TryR) NADPH->TryR NADP NADP+ TryR->NADP T_SH_2 Trypanothione [T(SH)2] TryR->T_SH_2 TS2 Trypanothione Disulfide (TS2) TS2->TryR Peroxidase Tryparedoxin Peroxidase T_SH_2->Peroxidase Peroxidase->TS2 H2O H2O Peroxidase->H2O H2O2 H2O2 H2O2->Peroxidase ChloroIndazole Chloro-indazole Derivatives ChloroIndazole->TryR TryR_Workflow Start Start: High-Throughput Screening HitValidation Hit Validation (IC50 Determination) Start->HitValidation Selectivity Selectivity Assay (vs. Human GR) HitValidation->Selectivity ParasiteAssay Anti-parasitic Activity (Cell-based assays) Selectivity->ParasiteAssay LeadOpt Lead Optimization (SAR studies) ParasiteAssay->LeadOpt InVivo In Vivo Efficacy (Infection models) LeadOpt->InVivo

References

Solubility Profile of 6-chloro-1H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 6-chloro-1H-indazole-3-carboxylic acid in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively published, this document extrapolates its likely solubility profile based on the known behavior of structurally similar indazole derivatives and general principles of organic chemistry. It also outlines standard experimental protocols for solubility determination.

Predicted Solubility of this compound

This compound is a heterocyclic aromatic compound.[1] Its structure, featuring a polar carboxylic acid group and an indazole nucleus with a chlorine substituent, suggests a nuanced solubility profile. The presence of the carboxylic acid group allows for ionization in basic solutions, significantly increasing aqueous solubility. The indazole ring itself possesses some polarity, but the overall molecule has considerable nonpolar surface area.

Based on these structural features, the following solubility characteristics are anticipated:

  • High Solubility in Basic Aqueous Solutions: The compound is expected to be highly soluble in aqueous bases like sodium hydroxide and sodium bicarbonate due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.[2]

  • Solubility in Polar Aprotic Solvents: Good solubility is predicted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups.

  • Moderate to Low Solubility in Polar Protic Solvents: In polar protic solvents like methanol and ethanol, moderate to low solubility is expected. While these solvents can hydrogen bond, the nonpolar regions of the molecule may limit extensive dissolution.

  • Poor Solubility in Nonpolar Solvents: The compound is likely to be poorly soluble in nonpolar solvents like hexane and toluene, and in water at neutral or acidic pH.

While specific quantitative data is unavailable, a qualitative summary of the expected solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

SolventFormulaTypePredicted Solubility
Water (pH 7)H₂OPolar ProticLow
5% Sodium HydroxideNaOH (aq)Basic AqueousHigh
5% Sodium BicarbonateNaHCO₃ (aq)Basic AqueousHigh
5% Hydrochloric AcidHCl (aq)Acidic AqueousLow
EthanolC₂H₅OHPolar ProticModerate to Low
MethanolCH₃OHPolar ProticModerate to Low
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHigh
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticHigh
Acetone(CH₃)₂COPolar AproticModerate
Ethyl AcetateCH₃COOC₂H₅Moderately PolarLow
HexaneC₆H₁₄NonpolarVery Low / Insoluble

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial in drug discovery and development.[3] The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[4][5]

2.1. Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. This is to ensure a saturated solution is formed.[6]

  • Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C).[6]

  • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7]

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant. It is critical to avoid disturbing the undissolved solid.

  • Clarify the supernatant by centrifugation or by filtering it through a syringe filter (e.g., 0.45 µm).[3]

  • Dilute the clarified supernatant with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[6]

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

2.2. Kinetic Solubility Assay

For earlier stages of drug discovery, a higher-throughput kinetic solubility method is often employed.[3] This method typically involves dissolving the compound in DMSO first and then diluting it into an aqueous buffer.[4]

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 20 mM).[3]

  • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS).[3]

  • Incubate the mixture for a shorter period (e.g., 1-2 hours) with shaking.[3]

  • Measure the amount of compound that remains in solution after precipitation is observed or after filtration/centrifugation. Quantification can be done by methods like UV-Vis spectroscopy or LC-MS/MS.[3]

It's important to note that kinetic solubility can sometimes overestimate the thermodynamic solubility because it can lead to the formation of supersaturated solutions.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid to solvent B Seal vial A->B Step 1 C Agitate at constant temperature (24-72 hours) B->C Step 2 D Allow solid to settle C->D Step 3 E Remove supernatant D->E Step 4 F Clarify by centrifugation or filtration E->F Step 5 G Dilute sample F->G Step 6 H Quantify concentration (e.g., HPLC-UV) G->H Step 7 I Determine solubility H->I Step 8

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to the Stability and Storage of 6-chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 6-chloro-1H-indazole-3-carboxylic acid. The information herein is compiled from various chemical suppliers and scientific literature. It is intended to guide researchers and professionals in the proper handling and storage of this compound to ensure its integrity and purity for experimental use.

While specific, in-depth quantitative stability studies and detailed degradation pathways for this compound are not extensively documented in publicly available literature, this guide provides the best-practice recommendations based on supplier data and chemical principles.

Recommended Storage Conditions

To maintain the quality and stability of this compound, it is crucial to adhere to the recommended storage conditions provided by suppliers. The compound is typically a yellow to brown powder[1]. The following table summarizes the storage recommendations from various sources.

ParameterRecommended ConditionSource
Temperature 0-8 °C[1]
2-8 °C[2]
Atmosphere Sealed in dry conditions[2]
Light Protect from lightGeneral good practice for chemical compounds[3]

Potential Degradation Pathways

Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, which includes an indazole ring, a carboxylic acid group, and a chlorine substituent, potential degradation pathways under stress conditions such as acid, base, oxidation, heat, and light can be hypothesized. These are similar to pathways observed for other indazole derivatives[3].

  • Hydrolysis: The carboxylic acid group may undergo esterification in the presence of alcohols under acidic conditions. The indazole ring itself could be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidation: The indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products[3].

  • Photodegradation: Aromatic chlorinated compounds can be sensitive to UV light, which may lead to the cleavage of the carbon-chlorine bond, initiating radical reactions and subsequent degradation[3].

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to decarboxylation or fragmentation of the indazole ring. Hazardous decomposition products could include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl)[3].

The following diagram illustrates these hypothetical degradation pathways.

Hypothetical Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid/Base Hydrolysis Acid/Base Hydrolysis This compound->Acid/Base Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation (UV Light) Photodegradation (UV Light) This compound->Photodegradation (UV Light) Thermal Stress Thermal Stress This compound->Thermal Stress Ring Cleavage Products Ring Cleavage Products Acid/Base Hydrolysis->Ring Cleavage Products Oxidation->Ring Cleavage Products N-oxides N-oxides Oxidation->N-oxides Dechlorinated Species Dechlorinated Species Photodegradation (UV Light)->Dechlorinated Species Decarboxylation Products Decarboxylation Products Thermal Stress->Decarboxylation Products

Hypothetical degradation pathways for this compound.

Recommended Handling and Experimental Workflow

Proper handling is essential to prevent contamination and degradation. The following workflow outlines the recommended procedure for handling, storing, and preparing solutions of this compound.

Recommended Handling and Storage Workflow reception Receival of Compound storage Store at 2-8°C in a dry, dark, and well-ventilated area. Keep container tightly sealed. reception->storage weighing Equilibrate to room temperature before opening. Weigh the desired amount in a controlled environment (e.g., fume hood). storage->weighing dissolution Dissolve in an appropriate solvent. (Note: Solubility information should be determined experimentally or from literature.) weighing->dissolution use Use in experiment immediately. dissolution->use short_term_storage For short-term storage of solutions, use airtight, light-protected vials and store at 2-8°C. dissolution->short_term_storage If not used immediately long_term_storage For long-term storage, aliquoting and freezing (-20°C or -80°C) may be considered, but stability under these conditions should be verified. dissolution->long_term_storage For extended periods short_term_storage->use

Recommended handling and storage workflow for this compound.

Illustrative Experimental Protocol for Forced Degradation Studies

To definitively determine the stability of this compound, forced degradation studies are necessary. The following is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)

  • pH meter

  • Stability chamber or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a stability chamber at 80°C for 7 days.

    • Photodegradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

    • A photodiode array (PDA) detector should be used to check for peak purity.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of any degradation products and to propose their structures.

Data Presentation: The results should be presented in a table summarizing the percentage of degradation under each condition and the retention times and mass-to-charge ratios (m/z) of the degradation products.

Safety and Handling Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound. It is classified as an irritant[4].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

  • Incompatibilities: Keep away from strong oxidizing agents.

This guide provides a foundation for the safe and effective use of this compound in a research and development setting. For definitive stability data, it is highly recommended that experimental studies are conducted under the specific conditions of use.

References

Methodological & Application

Synthesis of 6-chloro-1H-indazole-3-carboxylic acid from Indole Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthetic route to 6-chloro-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from an appropriate indole precursor. Indazole derivatives are of significant interest in drug discovery, with several marketed drugs, such as axitinib and pazopanib, featuring this scaffold.[1] The transformation of an indole core to an indazole is a key strategy in creating bioisosteres of indole-containing compounds.

While a direct, one-pot synthesis of this compound from a corresponding indole has not been extensively documented, a robust and logical two-step synthetic pathway can be proposed based on well-established methodologies. This involves the nitrosation of a 6-chloro-indole to form the intermediate 6-chloro-1H-indazole-3-carboxaldehyde, followed by a standard oxidation to yield the target carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis begins with the readily available 6-chloro-1H-indole. The key transformation is the conversion of the indole ring system to the indazole ring system via an oxidative ring-opening and subsequent recyclization, followed by oxidation of the resulting aldehyde.

Synthetic_Pathway Indole 6-chloro-1H-indole Aldehyde 6-chloro-1H-indazole-3-carboxaldehyde Indole->Aldehyde Nitrosation (NaNO₂, aq. HCl, DMF) CarboxylicAcid This compound Aldehyde->CarboxylicAcid Oxidation (e.g., KMnO₄ or Oxone®)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-chloro-1H-indazole-3-carboxaldehyde via Nitrosation of 6-chloro-1H-indole

This protocol is adapted from optimized procedures for the nitrosation of various indole derivatives.[1][2][3] The key to a high-yielding reaction is the slow addition of the indole to the nitrosating mixture to minimize the formation of dimeric side products.[1][4]

Materials and Reagents:

  • 6-chloro-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Syringe pump

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2 N aqueous HCl (7 equivalents) to the cooled solution while stirring.

    • Maintain the resulting mixture under an inert atmosphere (e.g., argon) and stir for 10 minutes at 0 °C.

  • Addition of the Indole Substrate:

    • Prepare a solution of 6-chloro-1H-indole (1 equivalent) in DMF.

    • Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at a temperature appropriate for the substrate. For electron-deficient indoles, such as 6-chloro-1H-indole, a higher temperature (e.g., 50-80 °C) may be required for the reaction to proceed to completion.[1]

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and extract three times with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-chloro-1H-indazole-3-carboxaldehyde.

Quantitative Data (Representative):

The following table provides representative data for the nitrosation of various substituted indoles, which can be used as a reference for the synthesis of the 6-chloro derivative.

Indole SubstrateEquivalents of NaNO₂Equivalents of HClReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
5-Bromo-indole8750272[1]
5-Nitro-indole87806High[2]
5-Carboxy-indole8750262[1]
Step 2: Oxidation of 6-chloro-1H-indazole-3-carboxaldehyde to this compound

This is a standard oxidation of an aldehyde to a carboxylic acid. Several reagents can be employed for this transformation, such as potassium permanganate (KMnO₄), Jones reagent, or potassium peroxymonosulfate (Oxone®). The following protocol describes a general method using KMnO₄.

Materials and Reagents:

  • 6-chloro-1H-indazole-3-carboxaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 6-chloro-1H-indazole-3-carboxaldehyde (1 equivalent) in acetone in a round-bottom flask.

    • Prepare a solution of potassium permanganate (approximately 2 equivalents) in water.

  • Oxidation:

    • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring.

    • Continue stirring until the purple color of the permanganate has discharged and a brown precipitate of manganese dioxide has formed.

    • Monitor the reaction by TLC until all the starting aldehyde has been consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.

    • Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid product and wash with cold water.

    • Alternatively, extract the acidified mixture with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be further purified by recrystallization.

Reaction Workflow and Logic

The following diagram illustrates the logical flow of the experimental protocol for the crucial nitrosation step.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Nitrosating_Mixture Prepare Nitrosating Mixture (NaNO₂, aq. HCl, DMF at 0°C) Slow_Addition Slow Addition of Indole Solution (Syringe Pump, 0°C, 2h) Nitrosating_Mixture->Slow_Addition Indole_Solution Prepare 6-chloro-1H-indole Solution (in DMF) Indole_Solution->Slow_Addition Stirring Reaction Progression (Stir at elevated temperature) Slow_Addition->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring Extraction Aqueous Work-up (EtOAc Extraction, Brine Wash) TLC_Monitoring->Extraction Drying Drying and Concentration (Na₂SO₄, Rotary Evaporation) Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product 6-chloro-1H-indazole-3-carboxaldehyde Purification->Product

Caption: Experimental workflow for the nitrosation of 6-chloro-1H-indole.

Concluding Remarks

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from an indole precursor. The nitrosation of indoles is a well-established reaction, and the subsequent oxidation of the resulting aldehyde is a standard transformation in organic synthesis. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel indazole-containing compounds.

References

Application Notes: Protocol for Amide Coupling with 6-chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] The formation of an amide bond is one of the most frequently utilized reactions in the development of new pharmaceuticals, allowing for the exploration of structure-activity relationships by coupling a carboxylic acid with a diverse array of amines.[2][3]

This document provides detailed protocols for the amide coupling of 6-chloro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Two primary methods are presented: a high-efficiency protocol using HATU and a standard, cost-effective protocol using EDC in conjunction with HOBt.

Core Concepts in Amide Coupling

The conversion of a carboxylic acid and an amine into an amide requires the activation of the carboxylate group to make it susceptible to nucleophilic attack by the amine.[2][4] This is typically achieved using coupling reagents.

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and lead to rapid reaction times with minimal side reactions.[5][6][7] HATU is particularly effective for coupling to less reactive or sterically hindered amines.[6][8]

  • Carbodiimide Reagents (e.g., EDC, DCC): Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their cost-effectiveness and water-soluble byproducts, which simplifies purification.[5][9] They are often used with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to increase efficiency and suppress side reactions, such as racemization.[5][9][10]

Choice of Base and Solvent: A non-nucleophilic tertiary amine base, most commonly DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction.[8] The most frequently used solvent is anhydrous N,N-Dimethylformamide (DMF) due to its excellent solvating properties for the reactants and reagents.[8][11] Dichloromethane (DCM) and acetonitrile are also viable alternatives.[8][9]

Comparative Summary of Protocols

The following table summarizes the key quantitative parameters for the two detailed protocols, allowing for an at-a-glance comparison.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.1 eq
Coupling Reagent HATU (1.0 - 1.1 eq)EDC·HCl (1.2 eq)
Additive NoneHOBt (1.2 eq)
Base DIPEA (2.0 - 3.0 eq)TEA or DIPEA (3.0 eq)
Solvent Anhydrous DMFAnhydrous DMF
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 6 hours12 - 24 hours

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including reactions with less reactive amines, to ensure high yields and short reaction times.[8]

Materials:

  • This compound

  • Amine of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.[8]

  • Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.[8]

  • Add HATU (1.0-1.1 eq) to the mixture in one portion.[8]

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide.[8]

Protocol 2: Standard Coupling using EDC/HOBt

This protocol is a reliable and cost-effective alternative, particularly suitable for more reactive amines.[8][11]

Materials:

  • This compound

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • TEA (Triethylamine) or DIPEA

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc) or Chloroform (CHCl₃)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[8][11]

  • Add anhydrous DMF and stir to dissolve all components.

  • Add TEA or DIPEA (3.0 eq) to the mixture.[1][11]

  • Stir the reaction mixture at room temperature for 15 minutes for pre-activation.[1][11]

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[1][12]

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[12]

  • Once the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent like Ethyl Acetate or 10% Methanol in Chloroform.[11][12]

  • Combine the organic layers and wash sequentially with 1M HCl (if compatible with the product), saturated aqueous NaHCO₃, and brine.[11][12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[11]

  • Purify the crude compound via column chromatography (e.g., step gradient of 0-5% Methanol in CHCl₃) to afford the pure amide product.[11]

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve Carboxylic Acid (this compound) in Anhydrous Solvent (DMF) B Add Amine and Base (e.g., DIPEA) A->B C Add Coupling Reagent (e.g., HATU or EDC/HOBt) to activate the acid B->C D Stir at Room Temperature (2-24 hours) C->D E Monitor Reaction (TLC or LC-MS) D->E F Quench & Extract (Dilute with EtOAc, wash with aq. HCl, NaHCO3, Brine) E->F Reaction Complete G Dry and Concentrate (Dry over Na2SO4, evaporate solvent) F->G H Purify Product (Column Chromatography or Recrystallization) G->H I Characterize Final Product (NMR, MS) H->I

Caption: General experimental workflow for the amide coupling reaction.

G start Reaction Sluggish or Low Yield by LC-MS? q_reagents Are reagents fresh and solvent anhydrous? start->q_reagents s_reagents Solution: Use fresh, high-purity reagents and anhydrous solvent. q_reagents->s_reagents No q_equivalents Are reagent equivalents correct? (Slight excess of amine & coupling agent) q_reagents->q_equivalents Yes end_node Problem Solved s_reagents->end_node s_equivalents Solution: Increase amine and coupling reagent to 1.1-1.2 eq. q_equivalents->s_equivalents No q_coupling Is coupling reagent strong enough? (Using EDC/HOBt) q_equivalents->q_coupling Yes s_equivalents->end_node s_coupling Solution: Switch to a more powerful reagent like HATU. q_coupling->s_coupling No q_temp Is reaction at room temp? q_coupling->q_temp Yes s_coupling->end_node s_temp Solution: Gently heat reaction to 40-50 °C, monitoring for degradation. q_temp->s_temp Yes s_temp->end_node

Caption: A decision tree for troubleshooting common amide coupling issues.

References

Application Notes and Protocols: Leveraging 6-chloro-1H-indazole-3-carboxylic acid in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the discovery of novel anti-cancer therapeutics.[1] Its rigid bicyclic structure serves as a valuable scaffold for the synthesis of compounds that can interact with various biological targets implicated in cancer progression. This document provides an overview of its application, key quantitative data from representative derivatives, detailed experimental protocols for evaluating anti-cancer activity, and visual representations of relevant signaling pathways and workflows. The chlorinated nature of this compound offers a reactive handle for diverse chemical modifications, making it an attractive starting point for medicinal chemistry campaigns aimed at developing potent and selective anti-cancer agents.[1]

Application in Anti-Cancer Drug Discovery

Derivatives of this compound, particularly N-substituted carboxamides, have been investigated as inhibitors of various protein kinases that are key drivers of oncogenesis. The indazole core is a recognized pharmacophore present in several FDA-approved kinase inhibitors. The primary anti-cancer strategies involving this scaffold focus on:

  • Kinase Inhibition: Targeting aberrant kinase activity is a cornerstone of modern oncology. Indazole derivatives have shown potent inhibitory activity against several kinases, including p21-activated kinase 1 (PAK1), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

  • Induction of Apoptosis: Many indazole-based compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins like caspases and members of the Bcl-2 family.

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells can be halted by inducing cell cycle arrest. Certain indazole derivatives have demonstrated the ability to arrest cancer cells in specific phases of the cell cycle, thereby preventing their division.

Quantitative Data: Anti-Cancer Activity of Representative Indazole Derivatives

The following tables summarize the in vitro anti-cancer activity of various indazole derivatives from published studies. While not all are direct derivatives of this compound, they represent the potential therapeutic efficacy that can be achieved using the broader indazole scaffold.

Table 1: Anti-proliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast Cancer)0.23[2]
HepG2 (Liver Cancer)0.80[2]
MCF-7 (Breast Cancer)0.34[2]
A549 (Lung Cancer)1.15[2]
6o K562 (Leukemia)5.15[3][4]
A549 (Lung Cancer)>50[4]
PC-3 (Prostate Cancer)>50[4]
HepG2 (Liver Cancer)>50[4]
1c Colon Cancer Cell Lines0.041 - 33.6 (mean 1.90)[5]
Melanoma Cell Lines
10d, 10e SR (Leukemia)0.0153[6]

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
30l PAK19.8[7]
109 EGFR (T790M)5.3[8]
EGFR (wild-type)8.3[8]
89 Bcr-Abl (wild-type)14[8]
Bcr-Abl (T315I mutant)450[8]

Experimental Protocols

Synthesis of N-substituted 6-chloro-1H-indazole-3-carboxamides

This protocol describes a general method for the synthesis of N-substituted 6-chloro-1H-indazole-3-carboxamides from this compound.

G Synthesis Workflow cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_product Final Product start This compound activation Reaction with activating agent (e.g., HATU, HOBt/EDC) start->activation coupling Addition of desired amine (R-NH2) activation->coupling product N-substituted 6-chloro-1H-indazole-3-carboxamide coupling->product

Caption: General workflow for the synthesis of N-substituted 6-chloro-1H-indazole-3-carboxamides.

Materials:

  • This compound

  • Desired amine (R-NH2)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the coupling agent(s) (e.g., HATU, 1.1 equivalents or HOBt/EDC, 1.2 equivalents each) and the base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 6-chloro-1H-indazole-3-carboxamide.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vitro Kinase Inhibition Assay (e.g., PAK1)

This protocol describes a general method for determining the in vitro potency of a compound against a target kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

G Kinase Inhibition Assay Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and inhibitor solutions reaction Incubate kinase, inhibitor, substrate, and ATP reagents->reaction detection Add ADP-Glo™ reagent to measure ADP production reaction->detection analysis Calculate % inhibition and determine IC50 detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human PAK1 enzyme

  • PAKtide substrate

  • ATP

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In a 384-well plate, add the test compound, recombinant PAK1 enzyme, and kinase assay buffer.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the PAKtide substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathways

Derivatives of this compound often exert their anti-cancer effects by modulating key signaling pathways. One such pathway frequently implicated is the p21-activated kinase (PAK1) signaling cascade, which plays a crucial role in cell proliferation, survival, and motility.

G Simplified PAK1 Signaling Pathway cluster_upstream Upstream Activators cluster_kinase Kinase cluster_downstream Downstream Effectors cluster_cellular Cellular Outcomes Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK LIMK LIMK PAK1->LIMK Apoptosis_reg Apoptosis Regulators (e.g., BAD) PAK1->Apoptosis_reg Proliferation Cell Proliferation MEK_ERK->Proliferation Motility Cell Motility LIMK->Motility Survival Cell Survival Apoptosis_reg->Survival Inhibition of Apoptosis Inhibitor 6-chloro-1H-indazole-3-carboxamide Derivative Inhibitor->PAK1

Caption: Simplified PAK1 signaling pathway and the point of intervention for indazole-based inhibitors.

Conclusion

This compound represents a valuable starting point for the development of novel anti-cancer agents. Its derivatives have demonstrated potent activity against a range of cancer cell lines and key oncogenic kinases. The protocols and data presented in this document provide a framework for researchers to synthesize, evaluate, and characterize new compounds based on this promising scaffold, with the ultimate goal of advancing the discovery of more effective cancer therapies.

References

Application of 6-chloro-1H-indazole-3-carboxylic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole-3-carboxylic acid is a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use. The indazole scaffold is a privileged structure, found in numerous clinically approved and investigational drugs targeting a variety of protein kinases. The presence of the chloro substituent at the 6-position and the carboxylic acid at the 3-position provides convenient handles for synthetic modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on p21-activated kinase 1 (PAK1), Vascular Endothelial Growth Factor Receptor (VEGFR), and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2).

Synthetic Strategy: Amide Coupling

The primary synthetic route to convert this compound into a library of potential kinase inhibitors is through amide bond formation. The carboxylic acid moiety is activated and subsequently coupled with a variety of primary or secondary amines to yield the corresponding 6-chloro-1H-indazole-3-carboxamides. This approach allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

A general workflow for this synthesis is depicted below:

G start 6-chloro-1H-indazole- 3-carboxylic acid coupling Amide Coupling (e.g., EDC/HOBt or HATU) start->coupling amine Amine Library (Primary/Secondary) amine->coupling product 6-chloro-1H-indazole- 3-carboxamide Library coupling->product screening Kinase Inhibitor Screening product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification & Optimization sar->lead

General synthetic workflow for kinase inhibitor synthesis.

Quantitative Data: Inhibitory Activities

The following tables summarize the inhibitory activities of representative indazole-3-carboxamide derivatives against various kinases. While not all examples start from the 6-chloro analog, they demonstrate the potential of this scaffold.

Table 1: Inhibitory Activity of 1H-indazole-3-carboxamide Derivatives against PAK1

Compound IDR Group (Amine)PAK1 IC₅₀ (nM)[1][2]
1 2,4-dichlorophenylamine52
2 4-chloro-2-fluorophenylamine16
3 2-chloro-4-fluorophenylamine159
4 4-phenoxyaniline9.8

Table 2: Inhibitory Activity of Indazole Derivatives against VEGFR & TIE-2

Compound ScaffoldTarget KinaseIC₅₀ (nM)
Indazole-3-carboxamideVEGFR-25.4
PyridinylimidazoleTIE-2250

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-6-chloro-1H-indazole-3-carboxamides

This protocol describes a standard amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Substituted aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA or DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the substituted aniline derivative (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-aryl-6-chloro-1H-indazole-3-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant purified target kinase (e.g., PAK1, VEGFR-2, TIE-2)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Synthesized 6-chloro-1H-indazole-3-carboxamide derivatives

  • Kinase assay buffer

  • ATP detection reagent (e.g., Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the remaining ATP levels using a luminescence-based ATP detection reagent.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the target kinases, providing context for the mechanism of action of the synthesized inhibitors.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Indazole-3-carboxamide Inhibitor Inhibitor->VEGFR2

Simplified VEGFR-2 Signaling Pathway.

TIE2_Signaling Ang1 Angiopoietin-1 TIE2 TIE-2 Ang1->TIE2 Binds & Activates PI3K PI3K TIE2->PI3K Akt Akt PI3K->Akt Endothelial Endothelial Cell Survival & Stability Akt->Endothelial Inhibitor Indazole-3-carboxamide Inhibitor Inhibitor->TIE2

Simplified TIE-2 Signaling Pathway.

PAK1_Signaling Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates LIMK LIMK PAK1->LIMK Cofilin Cofilin LIMK->Cofilin Phosphorylates (inactivates) Cytoskeleton Cytoskeletal Reorganization Cofilin->Cytoskeleton Regulates Cell_Motility Cell Motility & Invasion Cytoskeleton->Cell_Motility Inhibitor 6-chloro-1H-indazole- 3-carboxamide Derivative Inhibitor->PAK1

Simplified PAK1 Signaling Pathway.

Conclusion

This compound is a valuable and readily functionalizable starting material for the synthesis of novel kinase inhibitors. The straightforward amide coupling chemistry allows for the rapid generation of diverse compound libraries. As demonstrated with PAK1 inhibitors, derivatives of the indazole-3-carboxamide scaffold can exhibit potent and selective inhibitory activity. Further exploration of this chemical space against other kinases, such as VEGFR and TIE-2, holds significant promise for the development of new targeted therapies for a range of diseases, including cancer. The protocols and data presented herein provide a solid foundation for researchers to initiate and advance drug discovery programs based on this versatile chemical scaffold.

References

Application Notes and Protocols: 6-Chloro-1H-indazole-3-carboxylic Acid as a Key Intermediate in Lonidamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonidamine, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is an antineoplastic agent that has garnered significant interest for its unique mechanism of action, primarily targeting the energy metabolism of cancer cells.[1] Unlike traditional cytotoxic agents, Lonidamine disrupts mitochondrial function and inhibits glycolysis, processes on which cancer cells are heavily dependent.[1] This metabolic targeting makes it a promising candidate for combination therapies, sensitizing tumors to conventional treatments like chemotherapy and radiation.[2] A crucial intermediate in the synthesis of Lonidamine and its analogues is 1H-indazole-3-carboxylic acid and its substituted derivatives. This document provides detailed protocols for the synthesis of Lonidamine utilizing 6-chloro-1H-indazole-3-carboxylic acid as the starting material, offering a potential route to novel Lonidamine analogues with potentially altered pharmacological profiles.

Synthesis of Lonidamine from this compound

The synthesis of Lonidamine from this compound involves the N-alkylation of the indazole ring with 2,4-dichlorobenzyl chloride. The regioselectivity of this alkylation is a critical aspect of the synthesis, with the N1 position being the desired site of substitution. The following protocol is adapted from established methods for the N-alkylation of indazole-3-carboxylic acids.

Experimental Workflow: Lonidamine Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification Dissolve this compound in DMF Dissolve this compound in DMF Add Sodium Hydride (NaH) Add Sodium Hydride (NaH) Dissolve this compound in DMF->Add Sodium Hydride (NaH) Deprotonation Stir at room temperature Stir at room temperature Add Sodium Hydride (NaH)->Stir at room temperature Add 2,4-dichlorobenzyl chloride Add 2,4-dichlorobenzyl chloride Stir at room temperature->Add 2,4-dichlorobenzyl chloride Alkylation Continue stirring overnight Continue stirring overnight Add 2,4-dichlorobenzyl chloride->Continue stirring overnight Quench with water Quench with water Continue stirring overnight->Quench with water Acidify with HCl Acidify with HCl Quench with water->Acidify with HCl Extract with Ethyl Acetate Extract with Ethyl Acetate Acidify with HCl->Extract with Ethyl Acetate Dry organic layer Dry organic layer Extract with Ethyl Acetate->Dry organic layer Concentrate in vacuo Concentrate in vacuo Dry organic layer->Concentrate in vacuo Column Chromatography Column Chromatography Concentrate in vacuo->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Product Characterization Product Characterization Recrystallization->Product Characterization

Caption: Experimental workflow for the synthesis of Lonidamine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound129295-31-4196.59
2,4-Dichlorobenzyl chloride94-99-5195.48
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl Acetate141-78-688.11
Hexanes110-54-386.18
Hydrochloric Acid (HCl), 1M aqueous solution7647-01-036.46
Magnesium Sulfate (MgSO4), anhydrous7487-88-9120.37
Deionized Water7732-18-518.02
Detailed Experimental Protocol
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

    • To this solution, carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add 2,4-dichlorobenzyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of deionized water.

    • Acidify the aqueous mixture to a pH of approximately 2-3 using a 1M HCl solution.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or glacial acetic acid, to yield the pure 1-(2,4-dichlorobenzyl)-6-chloro-1H-indazole-3-carboxylic acid (a Lonidamine analogue).

Quantitative Data Summary
ParameterValue
Reactant Molar Ratios
This compound1.0
Sodium Hydride (60%)2.2
2,4-Dichlorobenzyl chloride1.2
Reaction Conditions
SolventAnhydrous N,N-Dimethylformamide (DMF)
Temperature0 °C to Room Temperature
Reaction TimeOvernight
Expected Outcome
Expected Yield70-85% (based on analogous reactions)
Purity (post-purification)>98%

Mechanism of Action: Lonidamine's Impact on Cancer Cell Metabolism

Lonidamine exerts its anticancer effects through a multi-pronged attack on the energy metabolism of tumor cells.[1] It primarily targets mitochondria and the process of glycolysis, which are often dysregulated in cancer.

Signaling Pathway of Lonidamine's Action

G cluster_0 Lonidamine's Primary Targets cluster_1 Metabolic Consequences cluster_2 Cellular Outcomes Lonidamine Lonidamine Mitochondria Mitochondria Lonidamine->Mitochondria Inhibits Electron Transport Chain Hexokinase_II Hexokinase II Lonidamine->Hexokinase_II Inhibits enzyme activity Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondria->Mitochondrial_Dysfunction Glycolysis_Inhibition Inhibition of Glycolysis Hexokinase_II->Glycolysis_Inhibition ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion Mitochondrial_Dysfunction->ATP_Depletion ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis ATP_Depletion->Apoptosis Sensitization Sensitization to Chemo/Radio-therapy ATP_Depletion->Sensitization ROS_Production->Apoptosis

Caption: Lonidamine's mechanism of action targeting cancer cell metabolism.

The key mechanisms of Lonidamine's action include:

  • Inhibition of Hexokinase: Lonidamine inhibits hexokinase, particularly the mitochondrially-bound hexokinase II isoform, which is often overexpressed in cancer cells. This is a rate-limiting enzyme in the glycolytic pathway.[1]

  • Disruption of Mitochondrial Function: It interferes with the mitochondrial electron transport chain, leading to a decrease in oxidative phosphorylation and ATP production.

  • Induction of Apoptosis: The combined effects of energy depletion and increased reactive oxygen species (ROS) production due to mitochondrial dysfunction trigger the intrinsic apoptotic pathway, leading to cancer cell death.

  • Sensitization to other therapies: By compromising the cancer cell's ability to produce energy, Lonidamine can lower the threshold for cell death induced by other anticancer agents, making it an effective sensitizer.[2]

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of Lonidamine and its derivatives. The provided protocols offer a robust framework for the laboratory-scale synthesis of these compounds, enabling further investigation into their therapeutic potential. The unique metabolic targets of Lonidamine continue to make it and its analogues an exciting area of research in the development of novel cancer therapies.

References

Application Notes and Protocols for Molecular Docking Studies of 6-Chloro-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies with 6-chloro-1H-indazole-3-carboxylic acid derivatives. This class of compounds holds significant promise in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer drug discovery.[1] The protocols outlined below are adapted from established methodologies for structurally similar indazole derivatives and are intended to serve as a detailed guide for in silico analysis.

Introduction to this compound Derivatives in Drug Discovery

The 1H-indazole-3-carboxamide scaffold is a privileged structure in drug discovery, known to form the core of numerous inhibitors targeting a range of protein kinases.[2] These enzymes play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions.[2] The 6-chloro substitution on the indazole ring can significantly influence the compound's physicochemical properties and binding interactions with target proteins. Molecular docking is a powerful computational tool used to predict the binding mode and affinity of these derivatives to their protein targets, thereby guiding the optimization of lead compounds.

Data Presentation: Predicted Binding Affinities

The following table presents hypothetical binding affinity data for a series of this compound derivatives against a putative protein kinase target. This format is recommended for summarizing quantitative docking results to facilitate structure-activity relationship (SAR) analysis.

Compound IDDerivative (R-group on Carboxamide)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
6Cl-Ind-01 -NH-phenyl-8.5Lys72, Leu130, Asp184
6Cl-Ind-02 -NH-(4-fluorophenyl)-9.2Lys72, Leu130, Phe183, Asp184
6Cl-Ind-03 -NH-(4-chlorophenyl)-9.5Lys72, Leu130, Phe183, Asp184
6Cl-Ind-04 -NH-(4-methylphenyl)-8.8Lys72, Leu130, Asp184
6Cl-Ind-05 -NH-(4-methoxyphenyl)-9.0Lys72, Glu91, Leu130, Asp184
6Cl-Ind-06 -N(CH₃)-phenyl-7.9Leu130, Asp184
6Cl-Ind-07 -NH-benzyl-8.3Val25, Leu130, Asp184
6Cl-Ind-08 -NH-cyclohexyl-7.5Val25, Ala40, Leu130

Note: The data presented in this table is for illustrative purposes and should be generated through the execution of the docking protocols described below.

Experimental Protocols

General Synthesis of 6-Chloro-1H-indazole-3-carboxamide Derivatives

A general method for the synthesis of 1H-indazole-3-carboxamide derivatives involves the coupling of the corresponding carboxylic acid with a variety of amines.[2]

Materials:

  • This compound

  • Desired primary or secondary amine

  • Coupling agents (e.g., HATU, HOBT, EDC.HCl)

  • Base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound in an anhydrous solvent, add the coupling reagents and a base.

  • Stir the reaction mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 6-chloro-1H-indazole-3-carboxamide derivative.

Molecular Docking Protocol

This protocol is adapted from methodologies used for other indazole derivatives and is suitable for use with software such as AutoDock Vina or AutoDock 4.[2][3]

3.2.1. Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of a renal cancer-related protein (PDB ID: 6FEW) or Leishmania infantum trypanothione reductase (PDB ID: 2JK6) could be used if relevant.[3][4]

  • Clean the Structure: Remove water molecules, ions, and any co-crystallized ligands from the protein structure using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).

  • Prepare for Docking: Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges) to the protein using tools like AutoDockTools (ADT).

3.2.2. Ligand Preparation

  • Draw Ligand Structure: Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro, Chem3D, or the PRODRG server.

  • Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking using ADT.

3.2.3. Docking Simulation

  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The grid box should be large enough to allow the ligand to move and rotate freely.

  • Run Docking: Execute the docking simulation using the prepared protein and ligand files. The docking software will generate multiple binding poses for the ligand ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results: Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.[2] Visualization software can be used to generate images of the binding interactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and in silico evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_insilico In Silico Evaluation cluster_output Output A 6-Chloro-1H-indazole- 3-carboxylic acid C Coupling Reaction (HATU/DIPEA in DMF) A->C B Amine (R-NH2) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Ligand Preparation (3D Structure, Energy Minimization) E->F H Molecular Docking (AutoDock Vina) F->H G Protein Preparation (PDB Structure, Cleaning) G->H I Analysis of Results (Binding Energy, Interactions) H->I J SAR Studies I->J K Lead Compound Optimization J->K

Caption: Workflow for Synthesis and In Silico Studies.

Molecular Docking Protocol Flowchart

This diagram provides a visual representation of the key steps in the molecular docking protocol.

G cluster_protein Target Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation P1 Download PDB File P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Charges P2->P3 D1 Define Grid Box P3->D1 L1 Draw 2D Structure L2 Convert to 3D & Minimize Energy L1->L2 L3 Define Rotatable Bonds L2->L3 L3->D1 D2 Run Docking Algorithm D1->D2 D3 Analyze Binding Poses D2->D3 D4 Visualize Interactions D3->D4

Caption: Molecular Docking Workflow.

References

Application Notes and Protocols: 6-Chloro-1H-indazole-3-carboxylic Acid in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-1H-indazole-3-carboxylic acid is a versatile heterocyclic compound with a rigid bicyclic structure. While extensively utilized as a key intermediate in pharmaceutical synthesis, its unique molecular architecture—featuring a coordinating carboxylic acid group and nitrogen atoms within the indazole ring—presents significant potential for applications in material science.[1] This document provides detailed protocols for the synthesis of this compound and its proposed application as a ligand in the formation of novel coordination polymers, a class of materials with diverse applications in areas such as gas storage, catalysis, and luminescence.

Synthesis of this compound

The synthesis of indazole-3-carboxylic acid derivatives can be achieved through various methods. A common approach involves the cyclization of appropriately substituted phenylhydrazines or the nitrosation of indoles. The following protocol is a representative method adapted from established syntheses of similar indazole derivatives.

Synthesis Workflow

cluster_0 Synthesis of this compound start Start: 6-Chloro-1H-indole step1 Dissolve in Acetic Acid start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Sodium Nitrite Solution Dropwise step2->step3 step4 Stir at Room Temperature step3->step4 step5 Precipitation of Product step4->step5 step6 Filter and Wash with Water step5->step6 step7 Dry under Vacuum step6->step7 end_product Product: 6-Chloro-1H-indazole-3-carboxaldehyde step7->end_product step8 Oxidation (e.g., with KMnO4) end_product->step8 final_product Final Product: This compound step8->final_product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 6-Chloro-1H-indazole-3-carboxaldehyde

This protocol describes the nitrosation of 6-chloro-1H-indole to form the aldehyde intermediate.

Materials:

  • 6-Chloro-1H-indole

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 6-chloro-1H-indole in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled indole solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.

  • Dry the product, 6-chloro-1H-indazole-3-carboxaldehyde, under vacuum at 40-50 °C.

Experimental Protocol: Oxidation to this compound

Materials:

  • 6-Chloro-1H-indazole-3-carboxaldehyde

  • Potassium Permanganate (KMnO₄)

  • Acetone

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃) (for quenching)

  • Hydrochloric Acid (HCl) (for acidification)

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Suspend 6-chloro-1H-indazole-3-carboxaldehyde in a mixture of acetone and water in a round-bottom flask.

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture. The color of the permanganate will disappear as the reaction proceeds.

  • Continue the addition until a faint pink color persists, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature and quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

Technique Expected Results for this compound
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, a carboxylic acid proton signal >10 ppm, and an N-H proton signal.
¹³C NMR Signals corresponding to the aromatic carbons, the indazole ring carbons, and the carboxylic acid carbon (>160 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid) around 2500-3300, C=O stretch around 1700, N-H stretch around 3300, and C-Cl stretch.
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₈H₅ClN₂O₂ (196.59 g/mol ).[2]
Melting Point A sharp melting point should be observed.

Proposed Application in Material Science: Synthesis of a Coordination Polymer

The bifunctional nature of this compound, possessing both a carboxylic acid group and nitrogen atoms in the heterocyclic ring, makes it an excellent candidate as an organic linker for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The following is a proposed protocol for the synthesis of a hypothetical zinc-based coordination polymer. This protocol is based on established methods for similar indazole-carboxylate ligands.[3][4]

Synthesis Workflow for a Coordination Polymer

cluster_1 Proposed Synthesis of a Coordination Polymer ligand This compound dissolve_ligand Dissolve Ligand in DMF ligand->dissolve_ligand metal_salt Zinc(II) Acetate dissolve_metal Dissolve Metal Salt in Water metal_salt->dissolve_metal solvent DMF/Water Mixture solvent->dissolve_ligand solvent->dissolve_metal mix_solutions Combine Solutions dissolve_ligand->mix_solutions dissolve_metal->mix_solutions solvothermal_reaction Heat in a Sealed Vessel (e.g., 100-120 °C for 24-48h) mix_solutions->solvothermal_reaction cooling Slow Cooling to Room Temperature solvothermal_reaction->cooling crystal_formation Crystal Formation cooling->crystal_formation isolation Isolate Crystals by Filtration crystal_formation->isolation washing Wash with DMF and Water isolation->washing drying Dry the Product washing->drying final_material Coordination Polymer Product drying->final_material

Figure 2: Proposed workflow for the solvothermal synthesis of a coordination polymer.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Indazole Coordination Polymer

Materials:

  • This compound

  • Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Teflon-lined stainless steel autoclave or a sealed glass vial

  • Oven

Procedure:

  • In a small glass vial, dissolve this compound in DMF.

  • In a separate vial, dissolve zinc(II) acetate dihydrate in deionized water.

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 120 °C.

  • Maintain the temperature for 48 hours.

  • After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.

  • Colorless crystals of the coordination polymer should form.

  • Isolate the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF and then with deionized water.

  • Dry the crystals in air.

Characterization of the Coordination Polymer

The resulting material should be characterized to determine its structure and properties.

Technique Purpose
Single-Crystal X-ray Diffraction To determine the crystal structure, including the coordination environment of the metal ion, the connectivity of the network, and the overall dimensionality of the polymer.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material and compare it with the simulated pattern from the single-crystal data.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer and identify the loss of solvent molecules.
FT-IR Spectroscopy To confirm the coordination of the carboxylate group to the metal center (shift in C=O stretching frequency) and the presence of the indazole ring.
Photoluminescence Spectroscopy To investigate the potential luminescent properties of the material, as many coordination polymers with aromatic ligands exhibit fluorescence.[3][4]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Indazoles and their derivatives may be harmful if swallowed, inhaled, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed information.[5]

  • The solvothermal synthesis involves high temperatures and pressures. Use appropriate safety precautions when handling autoclaves.

Conclusion

While this compound is a well-established building block in medicinal chemistry, its application in material science is an emerging area of research. The protocols provided here offer a foundation for the synthesis of this ligand and its potential use in creating novel coordination polymers. The rigid, functionalized nature of this molecule makes it a promising candidate for the design of new materials with tailored properties for various advanced applications. Further research into its coordination chemistry with different metal ions is warranted to fully explore its potential in material science.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for 6-chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-chloro-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.[1] Its role as a building block in the creation of biologically active molecules makes it a compound of significant interest in medicinal chemistry and drug development.[1] Accurate and reliable analytical methods are therefore essential for determining its purity and quantifying its presence in reaction mixtures and pharmaceutical preparations.

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is intended as a starting point for method development and validation.

Materials and Methods

Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Materials

  • This compound reference standard (≥97% purity)[1][2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar)

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below. These conditions are based on typical reversed-phase methods for similar acidic, aromatic compounds.[3]

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Isocratic at 50:50
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Experimental Protocols

1. Mobile Phase Preparation (1 L of 50:50 Acetonitrile: 0.1% Formic Acid in Water)

  • Measure 500 mL of HPLC-grade acetonitrile and pour it into a 1 L solvent bottle.

  • Measure 500 mL of HPLC-grade water and add it to the solvent bottle.

  • Add 1 mL of formic acid to the mixture.

  • Cap the bottle and sonicate for 15 minutes to degas the solution.

  • Allow the mobile phase to equilibrate to room temperature before use.

2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol and sonicate to dissolve.

  • Bring the solution to volume with methanol and mix thoroughly.

3. Working Standard Solution Preparation

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The following tables present hypothetical data for method validation to demonstrate the potential performance of this analytical method.

Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000
Correlation Coefficient (r²) 0.9995

Precision

Concentration (µg/mL)Replicate 1 (Area)Replicate 2 (Area)Replicate 3 (Area)Replicate 4 (Area)Replicate 5 (Area)Replicate 6 (Area)%RSD
Intra-day (25 µg/mL) 1,276,0001,280,0001,274,0001,282,0001,278,0001,275,0000.25%
Inter-day (25 µg/mL) 1,279,0001,285,0001,270,0001,288,0001,272,0001,281,0000.55%

Accuracy (Spike Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low109.999.0%
Medium2525.3101.2%
High5049.799.4%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Solution Preparation SamplePrep->HPLC DataAcq Data Acquisition HPLC->DataAcq Signal Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship Analyte This compound Method Reversed-Phase HPLC Analyte->Method Column C18 Column Method->Column MobilePhase Acetonitrile:Water (with Acid Modifier) Method->MobilePhase Detection UV Detection Method->Detection Validation Method Validation Method->Validation Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy

Caption: Logical relationship of the analytical method components.

The proposed reversed-phase HPLC method provides a robust starting point for the determination of this compound. The hypothetical validation data demonstrates the potential for excellent linearity, precision, and accuracy. This method can be further optimized and validated for routine quality control analysis and for monitoring the progress of chemical reactions involving this key pharmaceutical intermediate.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay (MTT) for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, making them privileged structures in medicinal chemistry.[1][2] Several FDA-approved small molecule anti-cancer drugs feature the indazole scaffold, and numerous derivatives are investigated for their potential as kinase inhibitors and anti-proliferative agents.[1][3] A crucial first step in evaluating these potential therapeutic agents is to determine their cytotoxic effects on cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and metabolic activity.[1][4] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4][5] This reduction is carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active, living cells.[5][6] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance with a microplate reader.[6][7] A decrease in viable cells following treatment with a cytotoxic agent, such as an indazole derivative, leads to a lower absorbance reading.[6]

This document provides a detailed protocol for conducting the MTT assay to determine the cytotoxic potential of indazole derivatives, along with guidelines for data presentation and visualization of relevant workflows and biological pathways.

Data Presentation: Cytotoxicity of Indazole Derivatives

The cytotoxic activity of compounds is typically expressed as the IC50 value, which is the concentration of a drug required for 50% inhibition of viable cell growth.[8][9] The following tables summarize the cytotoxic effects of various indazole derivatives on different human cancer cell lines as determined by the MTT assay.

Table 1: Cytotoxicity (IC50, µM) of 6-Bromo-1H-indazole Derivatives

Compound ID R Group HeLa (Cervical Cancer) A549 (Lung Cancer) MCF-7 (Breast Cancer)
BR-IND-01 -H 15.4 ± 1.8 21.3 ± 2.5 18.9 ± 2.1
BR-IND-02 -CH₃ 9.8 ± 1.1 14.5 ± 1.6 12.3 ± 1.4
BR-IND-03 -OCH₃ 5.2 ± 0.6 8.9 ± 1.0 7.6 ± 0.9
BR-IND-04 -Cl 7.1 ± 0.8 10.3 ± 1.2 9.1 ± 1.1
Doxorubicin (Positive Control) 0.8 ± 0.1 1.2 ± 0.2 1.0 ± 0.1

Data are presented as Mean ± Standard Deviation from three independent experiments.[1]

Table 2: Cytotoxicity (IC50, µM) of Piperazine-Indazole Derivatives

Compound ID A549 (Lung Cancer) K562 (Leukemia) PC-3 (Prostate Cancer) Hep-G2 (Liver Cancer)
6o >50 5.15 >50 29.8
5-Fluorouracil 18.6 6.25 23.5 10.2

Data represent the mean values of three independent experiments.[9]

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of indazole derivatives using the MTT assay, designed for adherent cells in a 96-well plate format.

Materials and Reagents
  • Cell Line: Human cancer cell line of interest (e.g., A549, MCF-7, HeLa, K562).[4][9]

  • Indazole Derivatives: Stock solutions of test compounds, typically dissolved in sterile Dimethyl Sulfoxide (DMSO).[1]

  • Culture Medium: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.[1]

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. The solution should be filter-sterilized, protected from light, and stored at -20°C for long-term storage or 4°C for frequent use.[1][7]

  • Solubilization Solution: Cell culture grade DMSO or a solution of 10% SDS in 0.01 M HCl.[1][4]

  • Positive Control: A known anticancer drug (e.g., Doxorubicin or 5-Fluorouracil).[1][9]

Equipment
  • Sterile 96-well flat-bottom tissue culture plates.[1]

  • Humidified incubator (37°C, 5% CO₂).[1]

  • Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630-650 nm).[6][10]

  • Multichannel pipette.[6]

  • Orbital shaker.[5]

Detailed Procedure

Step 1: Cell Seeding

  • Harvest and count the cells using a hemocytometer or automated cell counter.

  • Determine the optimal seeding density to ensure cells are in the exponential growth phase during the assay. A typical range is 1,000 to 100,000 cells per well.[6][11] For many lines, a density of 5,000 to 10,000 cells per well is a good starting point.[1]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include control wells:

    • Untreated Control: Wells with cells in culture medium only.[1]

    • Vehicle Control: Wells with cells treated with the same concentration of DMSO used for the highest concentration of the test compounds. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

    • Blank Control: Wells with medium only (no cells) to serve as a background control.[6]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[1]

Step 2: Compound Treatment

  • Prepare serial dilutions of the indazole derivatives and the positive control in culture medium from the DMSO stock solutions.

  • After the 24-hour incubation, carefully aspirate the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle to the respective wells.

  • Incubate the plate for the desired exposure period, typically ranging from 24 to 72 hours, depending on the compound's mechanism of action.[8]

Step 3: MTT Assay

  • Following the treatment period, carefully aspirate the medium containing the compounds.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Alternatively, add 10 µL of 5 mg/mL MTT reagent to each well containing 100 µL of medium.[6][11]

  • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[6][11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration.

  • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][8]

  • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.[5]

Step 4: Absorbance Measurement

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance from factors like fingerprints or well imperfections.[5][10]

  • Read the plate within 1 hour of adding the solubilization solution.[5]

Step 5: Data Analysis

  • Corrected Absorbance: Subtract the mean absorbance of the blank (medium only) wells from the absorbance of all other wells.[6]

  • Calculate Percentage Viability:

    • Percentage Viability (%) = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • Determine IC50 Value: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value can be determined from the resulting dose-response curve using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[12]

Visualizations: Workflows and Pathways

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Steps cluster_data Data Analysis prep1 Seed Cells in 96-Well Plate prep2 Incubate for 24h (Cell Attachment) prep1->prep2 treat1 Add Indazole Derivatives (Serial Dilutions) prep2->treat1 treat2 Incubate for 24-72h treat1->treat2 assay1 Add MTT Reagent treat2->assay1 assay2 Incubate for 2-4h (Formazan Formation) assay1->assay2 assay3 Add Solubilization Solution (e.g., DMSO) assay2->assay3 data1 Measure Absorbance (570 nm) assay3->data1 data2 Calculate % Viability data1->data2 data3 Determine IC50 Value data2->data3

Intrinsic_Apoptosis Indazole Indazole Derivatives Bax Bax Indazole->Bax Upregulates Bcl2 Bcl-2 Indazole->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Permeabilizes Bcl2->Bax CytoC Cytochrome C Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Important Considerations and Troubleshooting

  • Compound Interference: Some test compounds may interfere with the assay by directly reducing MTT or by having their own color that interferes with absorbance readings. It is important to run a control plate with the highest concentration of the indazole derivative in cell-free medium to check for any direct interaction with the MTT reagent.[1]

  • Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate, as this is a common source of error. Gentle agitation and allowing adequate time for solubilization are critical.[1]

  • Cell Density: The optimal cell seeding density is crucial and must be determined for each cell line to ensure they are in a logarithmic growth phase and that the absorbance values fall within the linear range of the assay (typically 0.75 to 1.25 O.D. units for untreated cells).[10][11]

  • Culture Medium Components: Phenol red and serum components in the culture medium can sometimes interfere with results and generate background noise. Using serum-free medium during the MTT incubation step can improve accuracy.[5][8]

Conclusion

The MTT assay is a fundamental tool for the initial screening of novel chemical entities like indazole derivatives for their anticancer potential.[8][13] It provides a quantitative measure of cytotoxicity (IC50), allowing for the ranking and selection of promising compounds for further investigation.[8] Many indazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, often through the intrinsic mitochondrial pathway.[3][14] The detailed protocol and guidelines presented here offer a robust framework for researchers to reliably assess the cytotoxic profile of novel indazole compounds, a critical step in the journey of cancer drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-chloro-1H-indazole-3-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely applicable method is a multi-step synthesis starting from 4-chloro-2-nitrotoluene. This route involves the formation of an ester intermediate, reduction of the nitro group, diazotization, and subsequent cyclization to form the indazole ring, followed by hydrolysis to the carboxylic acid.

Q2: I am observing a low yield in the final cyclization step. What are the likely causes?

A2: Low yields in the cyclization of the 2-aminophenylacetate intermediate are often due to incomplete diazotization, premature decomposition of the diazonium salt, or side reactions. Key factors to control are temperature, reagent purity, and the speed of addition of the nitrite source.

Q3: What are the typical impurities I might encounter, and how can they be removed?

A3: Common impurities include unreacted starting materials, byproducts from side reactions such as the formation of phenols or biaryl compounds, and regioisomers. Purification is typically achieved through recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation; common solvents include ethanol, methanol, or acetic acid.

Q4: Can I use a one-pot synthesis for this transformation?

A4: While one-pot syntheses can be more efficient, a stepwise approach with isolation and purification of the key intermediates, such as ethyl 2-(2-amino-4-chlorophenyl)acetate, is recommended for this particular synthesis. This allows for better control over each reaction step and simplifies the final purification, often leading to a higher overall yield and purity of the final product.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of ethyl 2-(4-chloro-2-nitrophenyl)acetate Incomplete reaction; competing side reactions.Ensure anhydrous conditions. Monitor the reaction by TLC to determine the optimal reaction time. Purify the crude product by column chromatography to remove impurities.
Step 2: Incomplete reduction of the nitro group Inactive catalyst; insufficient reducing agent; unfavorable reaction conditions.Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure an adequate amount of the reducing agent (e.g., hydrogen gas pressure or moles of alternative reducing agent) is used. Optimize the reaction temperature and pressure.
Step 3: Low yield or failed cyclization (diazotization) Decomposition of the diazonium salt; incomplete diazotization.Maintain a low temperature (0-5 °C) during the entire diazotization and cyclization process.[1] Use fresh, high-purity sodium nitrite. Add the sodium nitrite solution slowly to the reaction mixture to control the reaction rate and temperature. Test for the presence of excess nitrous acid using starch-iodide paper to ensure complete diazotization.[1]
Step 4: Difficulty in hydrolyzing the ester to the carboxylic acid Incomplete hydrolysis; degradation of the product under harsh conditions.Ensure a sufficient amount of base (e.g., NaOH or KOH) is used. Monitor the reaction by TLC until all the starting ester is consumed. If the product is sensitive to high temperatures, consider performing the hydrolysis at a lower temperature for a longer duration.
Final Product: Presence of colored impurities Formation of azo compounds or other colored byproducts during diazotization.Treat the crude product with activated carbon during recrystallization to remove colored impurities. Ensure thorough washing of the final product with an appropriate solvent.
Final Product: Low melting point or broad melting range Presence of impurities, such as starting materials or side products.Recrystallize the product multiple times from a suitable solvent system until a sharp and consistent melting point is achieved.

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a composite based on established chemical principles for the synthesis of related compounds.

Overall Synthesis Workflow

G A Step 1: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate B Step 2: Reduction of the Nitro Group A->B C Step 3: Cyclization to Ethyl 6-chloro-1H-indazole-3-carboxylate B->C D Step 4: Hydrolysis to This compound C->D E Purification D->E

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

This step involves the nucleophilic aromatic substitution of a chlorine atom in 1,4-dichloro-2-nitrobenzene with diethyl malonate, followed by hydrolysis and decarboxylation.

  • Materials: 1,4-dichloro-2-nitrobenzene, diethyl malonate, sodium ethoxide, ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

    • Add 1,4-dichloro-2-nitrobenzene to the reaction mixture and heat at reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Acidify with dilute HCl to precipitate the dicarboxylic acid intermediate.

    • Filter the precipitate and heat it to induce decarboxylation to the mono-acid.

    • Esterify the resulting acid using ethanol and a catalytic amount of sulfuric acid to yield ethyl 2-(4-chloro-2-nitrophenyl)acetate.

    • Purify the product by vacuum distillation or column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

This step involves the reduction of the nitro group of ethyl 2-(4-chloro-2-nitrophenyl)acetate to an amino group.

  • Materials: Ethyl 2-(4-chloro-2-nitrophenyl)acetate, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas or an alternative reducing agent like Tin(II) chloride.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve ethyl 2-(4-chloro-2-nitrophenyl)acetate in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Shake or stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(2-amino-4-chlorophenyl)acetate. The product can be used in the next step without further purification if the purity is high.

Step 3: Diazotization and Cyclization to Ethyl 6-chloro-1H-indazole-3-carboxylate

This is a critical step where the indazole ring is formed via a Sandmeyer-type reaction.

  • Materials: Ethyl 2-(2-amino-4-chlorophenyl)acetate, Hydrochloric acid, Sodium nitrite, Water.

  • Procedure:

    • Dissolve the crude ethyl 2-(2-amino-4-chlorophenyl)acetate in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

    • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry to obtain the crude ethyl 6-chloro-1H-indazole-3-carboxylate.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Materials: Ethyl 6-chloro-1H-indazole-3-carboxylate, Sodium hydroxide, Water, Ethanol.

  • Procedure:

    • Suspend the crude ethyl 6-chloro-1H-indazole-3-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.

    • The product will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or a mixture of ethanol and water).

    • If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove the activated carbon and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow

G Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction SideReactions Side Reactions? CheckConditions->SideReactions IncompleteReaction->SideReactions No IncreaseTime Increase Reaction Time or Temperature IncompleteReaction->IncreaseTime Yes OptimizeReagents Optimize Reagent Stoichiometry SideReactions->OptimizeReagents Yes Purification Improve Purification Method (Recrystallization) SideReactions->Purification No End Improved Yield/ Purity IncreaseTime->End OptimizeReagents->End Purification->End

Caption: A logical workflow for troubleshooting low yield or purity issues.

References

Technical Support Center: Optimization of Nitrosation of Indoles for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the successful synthesis of indazoles via indole nitrosation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reactivity of the indole is highly dependent on its electronic properties. Electron-rich indoles react quickly at low temperatures, while electron-deficient indoles require heating.[1]1. Adjust Temperature: For electron-rich indoles, maintain the reaction at 0°C during addition and then allow it to warm to room temperature. For electron-neutral or -deficient indoles, heating up to 50-80°C after the initial addition may be necessary for the reaction to proceed to completion.[1]
2. Incorrect Reagent Stoichiometry: An improper ratio of sodium nitrite or hydrochloric acid to the indole substrate can lead to incomplete conversion or side reactions.2. Verify Stoichiometry: The optimized protocol typically uses 8 equivalents of NaNO₂ and 2.7 equivalents of 2N HCl relative to the indole.[2] Ensure accurate measurement and addition of all reagents.
3. Degradation of Nitrosating Agent: The nitrosating agent (nitrous acid, formed in situ from NaNO₂ and HCl) is unstable.3. Fresh Preparation: Prepare the nitrosating mixture of NaNO₂ and HCl immediately before the addition of the indole solution and keep it at 0°C.[3]
Formation of a Deep Red Precipitate (Dimer Formation) 1. High Concentration of Indole: A major side reaction is the formation of dimeric species, which occurs when the nucleophilic indole starting material reacts with the 3-nitrosoindole intermediate.[2][3]1. Slow, Reverse Addition: To minimize this side reaction, a slow addition of the indole solution to the nitrosating mixture is crucial. This maintains a low concentration of the indole, favoring the desired reaction pathway. A syringe pump is recommended for a controlled addition over a period of, for example, 2 hours.[2][3]
2. Reaction Temperature Too High During Addition: Higher temperatures can accelerate the rate of the undesired dimerization reaction.2. Maintain Low Temperature: The addition of the indole solution should be carried out at 0°C to suppress the formation of the dimeric byproduct.[1][2]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time or Temperature: For less reactive (electron-deficient) indoles, the reaction may not go to completion under standard conditions.1. Increase Reaction Time/Temperature: After the slow addition of the indole at 0°C, the reaction mixture may need to be stirred for a longer period or heated to a higher temperature (e.g., 80°C for nitro-substituted indoles) to ensure full conversion.[1][3] Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]
2. Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.2. Ensure Vigorous Stirring: Maintain efficient stirring throughout the reaction to ensure homogeneity.
Difficulty in Product Isolation/Purification 1. Emulsion during Work-up: The presence of DMF can sometimes lead to the formation of emulsions during the extraction process.1. Use of Brine: After extraction with an organic solvent like ethyl acetate, wash the combined organic layers with brine to help break up any emulsions and remove residual water.[3]
2. Co-elution of Impurities: Byproducts may have similar polarities to the desired indazole product, making chromatographic separation challenging.2. Optimize Chromatography: Use an appropriate solvent system for column chromatography on silica gel to effectively separate the product from any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nitrosation of indoles to form indazoles?

A1: The reaction begins with the electrophilic attack of the nitrosating agent at the C3 position of the indole ring, forming a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer.[1][3] This is followed by the addition of water to the C2 position, which triggers the opening of the indole's pyrrole ring. The process concludes with a ring-closure to yield the final 1H-indazole-3-carboxaldehyde product.[3]

Q2: Why is a "reverse addition" protocol recommended for this reaction?

A2: A reverse addition, where the indole solution is slowly added to the nitrosating mixture, is recommended to keep the concentration of the nucleophilic indole low throughout the reaction.[2] This strategy significantly minimizes the formation of dimeric side products, which are a common issue with this transformation, thereby improving the yield of the desired indazole.[2][3]

Q3: How do substituents on the indole ring affect the reaction conditions?

A3: The electronic nature of the substituents has a significant impact. Electron-rich indoles are highly reactive and the reaction proceeds rapidly, even at 0°C. In contrast, electron-deficient indoles, such as those with nitro groups, are less reactive and require higher temperatures (e.g., 80°C) to achieve full conversion to the indazole product.[1]

Q4: What are the optimal reagent quantities for the nitrosating mixture?

A4: Optimized procedures often utilize a significant excess of sodium nitrite. A common and effective ratio is 8 equivalents of NaNO₂ and 2.7 equivalents of 2N aqueous HCl relative to 1 equivalent of the indole substrate.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[3] This will allow you to observe the consumption of the starting indole and the formation of the product, helping to determine the appropriate reaction time.

Reaction Data

The following table summarizes the optimized reaction conditions and yields for the nitrosation of various substituted indoles to their corresponding 1H-indazole-3-carboxaldehydes.

EntryIndole SubstrateReaction TimeTemperatureYield (%)
15-Bromoindole2 h0°C to RT96
26-Bromoindole2 h0°C to RT85
35-Chloroindole2 h0°C to RT92
45-Fluoroindole2 h0°C to RT78
55-Nitroindole6 h80°C82
66-Nitroindole6 h80°C75

Data compiled from published optimized procedures.[2][3] Conditions typically involve the slow addition of the indole (1 equiv.) to a mixture of NaNO₂ (8 equiv.) and HCl (2.7 equiv.) in DMF/water at 0°C, followed by stirring at the indicated temperature.

Experimental Protocols

General Optimized Protocol for Nitrosation of Indoles

This protocol is suitable for a range of substituted indoles, with adjustments in temperature and reaction time as needed.

Materials:

  • Substituted indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon gas

  • Syringe pump

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an argon atmosphere and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 mmol, 8 equiv.) in deionized water and DMF.[3]

    • Slowly add 2 N aqueous HCl (2.7 mmol, 2.7 equiv.) to the solution while maintaining the temperature at 0°C.[3]

    • Stir the resulting mixture under argon for 10 minutes at 0°C.[3]

  • Addition of Indole:

    • Prepare a solution of the indole (1 mmol, 1 equiv.) in DMF.[3]

    • Using a syringe pump, add the indole solution to the nitrosating mixture at a slow, constant rate over a period of 2 hours, ensuring the temperature remains at 0°C.[2][3]

  • Reaction Progression:

    • After the addition is complete, continue to stir the reaction mixture.

    • For electron-rich indoles, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • For electron-deficient indoles (e.g., nitro-substituted), heat the reaction mixture to the appropriate temperature (e.g., 80°C) and stir for 6 hours or until completion as indicated by TLC.[1][3]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the mixture three times with ethyl acetate.[3]

    • Combine the organic layers and wash with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure 1H-indazole-3-carboxaldehyde.[3]

Visualizations

ReactionPathway Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 Dimer Dimeric Side Products Indole->Dimer Side Reaction (High Indole Conc.) NitrosatingAgent NaNO₂ / HCl (aq) Nitrous Acid (in situ) NitrosatingAgent->Nitrosoindole RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O addition at C2 & Ring Opening Nitrosoindole->Dimer Water H₂O Water->RingOpened Indazole 1H-Indazole-3-carboxaldehyde RingOpened->Indazole Ring Closure

Caption: Reaction pathway for the nitrosation of indoles to indazoles.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification PrepNitrosating Prepare Nitrosating Mixture (NaNO₂, HCl, DMF/H₂O) at 0°C SlowAddition Slowly Add Indole Solution to Nitrosating Mixture (2h at 0°C) PrepNitrosating->SlowAddition PrepIndole Prepare Indole Solution in DMF PrepIndole->SlowAddition Stir Stir Reaction (Adjust Temp based on Substrate) SlowAddition->Stir Monitor Monitor Progress by TLC Stir->Monitor Extract Extract with Ethyl Acetate Monitor->Extract Reaction Complete Wash Wash with Brine Extract->Wash Dry Dry, Filter, and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Experimental workflow for optimized indole nitrosation.

TroubleshootingTree Start Low Yield or Side Product Formation CheckPrecipitate Is there a deep red precipitate? Start->CheckPrecipitate DimerFormation Likely Dimer Formation. - Ensure slow, reverse addition. - Maintain 0°C during addition. CheckPrecipitate->DimerFormation Yes CheckTLC Does TLC show unreacted starting material? CheckPrecipitate->CheckTLC No IncompleteReaction Incomplete Reaction. - Increase reaction time. - Increase temperature after addition (especially for e-deficient indoles). CheckTLC->IncompleteReaction Yes GeneralCheck General Low Yield. - Verify reagent stoichiometry. - Use freshly prepared nitrosating agent. CheckTLC->GeneralCheck No

Caption: Troubleshooting decision tree for indole nitrosation.

References

Preventing dimer formation in indazole-3-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of indazole-3-carboxaldehyde. A primary focus is the prevention of undesired dimer formation, a common challenge in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1H-indazole-3-carboxaldehydes?

A1: The most prevalent method is the nitrosation of the corresponding indole precursor.[1][2] This reaction typically involves treating the indole with a nitrosating agent, such as sodium nitrite, in an acidic medium.[1] The reaction proceeds through the formation of an oxime intermediate, followed by ring-opening and subsequent ring-closure to yield the desired 1H-indazole-3-carboxaldehyde.[1][3]

Q2: What is dimer formation and why does it occur during the synthesis of indazole-3-carboxaldehyde?

A2: Dimer formation is a significant side reaction that leads to the formation of deep red-colored dimeric byproducts, which can drastically reduce the yield of the desired product.[1][3][4] This occurs when a molecule of the starting indole, which is nucleophilic, attacks the reactive oxime intermediate of the main reaction pathway.[3][5] This side reaction is particularly problematic with electron-rich indoles due to their higher nucleophilicity.[3][5]

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: The formation of dimeric byproducts is often visually indicated by a deep red coloration of the reaction mixture.[3][5] The presence of these impurities can be confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), where they will appear as distinct spots from the starting material and the desired indazole product.[5] Further characterization can be performed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[5]

Q4: Are there alternative synthetic routes to indazole-3-carboxaldehydes that avoid dimer formation?

A4: Yes, if dimer formation is a persistent issue, alternative strategies can be explored. These include syntheses starting from different precursors like 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones, or through transition metal-catalyzed cyclizations.[5] Other methods involve the functionalization of the indazole ring at the 3-position, for example, through palladium or copper-catalyzed cyanation of 3-halogenoindazoles followed by reduction.[3]

Troubleshooting Guide: Dimer Formation

This guide provides systematic steps to troubleshoot and minimize the formation of dimeric byproducts during the synthesis of indazole-3-carboxaldehyde.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of desired product and intense red coloration of the crude product. High concentration of the nucleophilic indole starting material. Employ a "reverse addition" protocol. Slowly add a solution of the indole to the pre-formed, chilled nitrosating mixture (sodium nitrite and acid).[1][2][6] This maintains a low concentration of the indole throughout the reaction, minimizing its ability to act as a nucleophile and attack the intermediate.[2][6]
Reaction temperature is too high. Maintain a low reaction temperature, typically 0 °C , using an ice bath during the addition of the indole solution.[3][5] Lower temperatures disfavor the dimerization side reaction.[3][4]
Incorrect pH of the reaction medium. Ensure the reaction is carried out under slightly acidic conditions .[6] This can be achieved by carefully controlling the amount of acid added. The pH should be kept neutral by using HCl as the limiting reagent to prevent the formation of diazonium salts.[6]
Persistent dimer formation, especially with electron-rich indoles. High nucleophilicity of the indole substrate. In addition to slow addition at low temperatures, consider using a more dilute reaction mixture .[5] This further decreases the probability of intermolecular reactions leading to dimers. For less reactive, electron-deficient indoles, the reaction temperature may need to be increased after the initial addition to drive the reaction to completion.[2]
Reaction is sluggish or does not go to completion, even with troubleshooting. Low reactivity of the indole starting material (electron-deficient indoles). For electron-deficient indoles, after the slow addition at low temperature is complete, the reaction mixture may need to be warmed to a higher temperature (e.g., 50°C or 80°C) and stirred for a longer period to ensure complete conversion.[2][6] Monitor the reaction progress by TLC or LC-MS.[2]

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the yield of 1H-indazole-3-carboxaldehyde from various indole precursors, highlighting the impact on dimer formation.

Indole SubstrateAddition MethodTemperature (°C)Yield of Indazole-3-carboxaldehyde (%)Notes
IndoleStandard AdditionRoom Temp.0Significant dimer formation.[3][4]
5-Bromo-indoleStandard AdditionRoom Temp.13Significant dimer formation.[3][4]
5-Bromo-indoleStandard Addition041Dimer formation is still the main side reaction.[3][4]
IndoleSlow Addition (30 min)Room Temp.5Dimer formation still significant.[3][4]
IndoleSlow Addition (30 min)040Yield improves, but dimer formation is still an issue.[3][4]
5-Bromo-indoleSlow Addition (30 min)072Significant improvement in yield with slow addition at low temperature.[3][4]
5-CHO-indoleSlow AdditionRoom Temp.65Better yields for electron-deficient indoles at room temperature.[3]
5-CN-indoleSlow AdditionRoom Temp.66Better yields for electron-deficient indoles at room temperature.[3]

Experimental Protocols

Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehyde (Reverse Addition Method)

This protocol is adapted from optimized procedures designed to minimize dimer formation.[1][5][6]

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).[5][6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring vigorously. Maintain the temperature at 0 °C.[5][6]

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1 equivalent) in a minimum amount of DMF.[5]

  • Using a syringe pump or a dropping funnel, add the indole solution dropwise to the vigorously stirred, cold nitrosating mixture over a period of 2 hours.[5][6] It is crucial to maintain the temperature at 0 °C during the addition.[5]

3. Reaction Monitoring and Work-up:

  • After the addition is complete, continue to stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[5]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

4. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1H-indazole-3-carboxaldehyde.[1]

Visualizations

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_dimer Dimer Formation Pathway Indole Indole Oxime Oxime Intermediate Indole->Oxime Nitrosation at C3 Nitrosating_Agent Nitrosating Agent (NaNO2, H+) Nitrosating_Agent->Oxime Ring_Opening Ring-Opened Intermediate Oxime->Ring_Opening H2O addition & Ring Opening Dimer Dimer Byproduct (Deep Red) Oxime->Dimer Nucleophilic Attack Indazole Indazole-3-carboxaldehyde Ring_Opening->Indazole Ring Closure Indole2 Indole (Nucleophile) Indole2->Dimer

Caption: Reaction scheme for indazole-3-carboxaldehyde synthesis and the competing dimer formation pathway.

Troubleshooting_Workflow Start Start: Synthesis of Indazole-3-carboxaldehyde Check_Color Is the crude product deep red in color? Start->Check_Color Low_Yield Is the yield low? Check_Color->Low_Yield Yes Purify Purify product (e.g., column chromatography) Check_Color->Purify No Implement_Reverse_Addition Implement 'Reverse Addition': Slowly add indole to nitrosating mixture. Low_Yield->Implement_Reverse_Addition Yes Low_Yield->Purify No Control_Temp Maintain reaction temperature at 0°C. Implement_Reverse_Addition->Control_Temp Check_Reactivity Is the indole electron-rich? Control_Temp->Check_Reactivity Dilute Use a more dilute reaction mixture. Check_Reactivity->Dilute Yes Warm_Up Consider warming the reaction after addition for electron-deficient indoles. Check_Reactivity->Warm_Up No Problem_Solved Problem Solved Dilute->Problem_Solved Warm_Up->Problem_Solved

Caption: Troubleshooting workflow for addressing dimer formation in indazole-3-carboxaldehyde synthesis.

References

Technical Support Center: Purification of Crude 6-chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-chloro-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The three primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The best method depends on the nature and quantity of the impurities present. Often, a combination of these techniques, such as an initial acid-base extraction followed by recrystallization, yields the best results.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, these may include related indazole derivatives, incompletely cyclized precursors, or regioisomers. Hydrolysis of related esters or amides can also lead to the carboxylic acid as an impurity in other reactions.[1][2]

Q3: My purified product has a low melting point and broad NMR peaks. What could be the issue?

A3: A low or broad melting point and poor resolution in NMR spectra typically indicate the presence of impurities or residual solvent. Water is a common impurity that can be difficult to remove. Ensure your product is thoroughly dried under vacuum. If the issue persists, consider an additional purification step.

Q4: How can I improve the yield of my purification?

A4: To improve your yield, minimize transfer losses and optimize your chosen purification method. For recrystallization, use the minimum amount of hot solvent required and allow for slow, thorough cooling to maximize crystal formation. For column chromatography, select an appropriate solvent system that provides good separation to avoid collecting mixed fractions.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The key is to find a solvent in which the desired compound is soluble at high temperatures but insoluble at low temperatures.

Problem 1: The compound will not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for your compound.

  • Solution: Test a variety of solvents with different polarities. For this compound, polar solvents like ethanol, methanol, or acetic acid are good starting points.[3] If a single solvent is not effective, a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of significant impurities can also inhibit crystallization.

  • Solution: Re-heat the solution to dissolve the oil, and then add a small amount of additional solvent. Allow the solution to cool more slowly. Seeding the solution with a small crystal of pure product can help induce crystallization.

Problem 3: Poor recovery of the purified compound.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution: Use the minimum amount of hot solvent to dissolve the crude product. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation. The mother liquor can be concentrated to recover more product, which may require a second recrystallization.

Acid-Base Extraction

This technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities.

Problem 1: Low yield after re-precipitation.

  • Possible Cause: Incomplete extraction into the basic aqueous layer or incomplete re-precipitation.

  • Solution: Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions with fresh aqueous base. When re-precipitating with acid, check the pH with litmus paper to ensure the solution is acidic enough to fully protonate the carboxylate.

Problem 2: The re-precipitated product is sticky or oily.

  • Possible Cause: The presence of impurities that are also extracted or incomplete removal of the organic solvent.

  • Solution: After re-precipitation, if the product is not a solid, it may be beneficial to extract the acidified aqueous solution with a clean organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. This can help remove water-soluble impurities.

Column Chromatography

Column chromatography is useful for separating complex mixtures of impurities.

Problem 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The eluent (solvent system) does not have the optimal polarity.

  • Solution: Perform a thorough TLC analysis with different solvent systems to find an eluent that gives good separation. A common eluent for similar compounds is a mixture of ethyl acetate and petroleum ether or hexanes.[3][4] Aim for an Rf value of 0.2-0.4 for your product.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly interacting with the stationary phase (e.g., silica gel).

  • Solution: Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. If the compound is very polar, adding a small amount of methanol or acetic acid to the eluent may be necessary.

Data Presentation

Purification TechniqueTypical Solvents/ReagentsExpected Purity ImprovementTypical Yield
Recrystallization Ethanol, Methanol, Acetic Acid, Ethyl Acetate/HexanesGood for removing minor impurities.60-90%
Acid-Base Extraction Diethyl ether or Ethyl acetate; aq. NaHCO₃ or NaOH; aq. HClExcellent for removing neutral/basic impurities.>90%
Column Chromatography Silica Gel; Ethyl Acetate/Petroleum Ether or HexanesExcellent for complex mixtures.50-80%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent (e.g., ethanol). Heat the mixture. If the solid dissolves when hot and reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), find a solvent system (e.g., a mixture of ethyl acetate and petroleum ether) that provides good separation of your product from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction dissolve->extraction  Major Impurities recrystallization Recrystallization dissolve->recrystallization  Minor Impurities column Column Chromatography dissolve->column  Complex Mixture pure Pure Product extraction->pure recrystallization->pure column->pure

References

Technical Support Center: Troubleshooting Suzuki Coupling of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki coupling reactions involving indazole derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, particularly low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity trend for aryl halides in Suzuki coupling with indazole derivatives?

A1: The reactivity of the aryl halide in the oxidative addition step of the Suzuki catalytic cycle generally follows the trend: I > OTf > Br >> Cl.[1] Consequently, iodo-indazoles are expected to be the most reactive coupling partners.[1]

Q2: Is it necessary to protect the N-H group of the indazole ring before performing a Suzuki coupling?

A2: Not always. While the acidic proton of the indazole N-H group can potentially interfere with the reaction, many Suzuki couplings with unprotected N-heterocycles are successful.[1][2] However, in some cases, N-protection (e.g., with a Boc group) can prevent side reactions and improve yields, though it adds extra steps to the synthesis.[1][3] For certain substituted indazoles, such as some nitro-substituted derivatives, N-protection might even be detrimental as the protecting group can be labile under basic conditions.[4]

Q3: What are the most common side reactions observed in the Suzuki coupling of indazole derivatives?

A3: The most common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][4]

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which is more common with heteroaryl boronic acids.[1]

  • Dehalogenation: The reduction of the halo-indazole starting material, where the halogen atom is replaced by a hydrogen atom.[1][4]

Q4: Why is the choice of base so critical in Suzuki couplings with indazoles?

A4: The base is essential for activating the organoboron species to facilitate the transmetalation step in the catalytic cycle.[1] For nitrogen-containing heterocyclic substrates like indazoles, inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[1][4] The solubility and strength of the base can significantly impact the reaction rate and yield.

Troubleshooting Guide: Low Product Yield

Low or no product yield is one of the most frequent challenges in Suzuki coupling reactions. The following guide provides potential causes and recommended solutions.

Problem: Low or No Conversion of Starting Material
Possible Cause Recommended Solution
Inactive Catalyst - Ensure the palladium catalyst is not old or degraded. Pd(PPh₃)₄, for example, should be handled under an inert atmosphere to prevent oxidation.[1] - Consider using a more air and moisture-stable pre-catalyst.[1] - Test the catalyst activity with a known reactive substrate pair.[1] - For electron-deficient indazoles, consider more electron-rich and bulky ligands like XPhos or SPhos.[4]
Inefficient Base - Screen different bases. For indazoles, Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃ or K₂CO₃.[4] - Ensure the base is finely powdered and anhydrous. Activating K₂CO₃ by heating before use can be beneficial.[1] - The addition of water as a co-solvent can help dissolve the base and facilitate the reaction.[1]
Poor Solvent Choice - The solvent system must sufficiently dissolve the reactants. Common choices include 1,4-dioxane/water, THF/water, and DMF/water.[1][5] - For poorly soluble substrates, consider higher boiling point solvents like toluene or DMF, but be aware of potential side reactions at higher temperatures.[1]
Low Reaction Temperature - If the reaction is sluggish, cautiously increase the temperature. For aryl iodides, temperatures of 90-120 °C are often effective.[1] - Microwave heating can be a powerful tool to rapidly screen higher temperatures and accelerate the reaction.[1][4]
Oxygen Contamination - Thoroughly degas the reaction mixture before adding the catalyst by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4] - Maintain a positive pressure of an inert gas throughout the reaction.[1]
Degradation of Boronic Acid - Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[1][4] - Ensure the purity of the boronic acid before use, as they can be unstable.[1]
Problem: Significant Formation of Side Products
Side Product Possible Cause & Recommended Solution
Homocoupling of Boronic Acid - Cause: Presence of oxygen.[1][4] - Solution: Rigorously degas the reaction mixture before adding the catalyst.[4]
Dehalogenation of Halo-indazole - Cause: Presence of hydride sources.[1] - Solution: Ensure high purity of solvents. The choice of phosphine ligand can also influence the extent of dehalogenation.[1]
Protodeboronation - Cause: More common with heteroaryl boronic acids and can be influenced by reaction conditions.[1] - Solution: Use fresh, high-purity boronic acid. Optimization of base and solvent may be required.

Data on Reaction Conditions

The following tables summarize reaction conditions from literature for the Suzuki coupling of various indazole derivatives to provide a starting point for optimization.

Table 1: Screening of Palladium Catalysts for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole

CatalystYield (%)
Pd(dppf)Cl₂85
Pd(PCy₃)₂40
Pd(PPh₃)₄30
Pd(OAc)₂/SPhos25
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C, 2h.[6][7][8]

Table 2: Optimization of Suzuki Coupling for 7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide

CatalystBaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂K₂CO₃DMFReflux0
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O14070
Pd(dppf)Cl₂Cs₂CO₃Dioxane/EtOH/H₂O14065
Reaction Conditions: (4-methoxyphenyl)boronic acid, sealed tube or microwave irradiation.[9][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-indazole

This is a general starting protocol that can be optimized by varying the catalyst, ligand, base, solvent, and temperature.[1]

Materials:

  • Halo-indazole (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., K₂CO₃, 2 equivalents)[1]

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the halo-indazole, arylboronic acid, and base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the desired time. Monitor the reaction progress by TLC or LC-MS.[1][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in understanding and troubleshooting.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_product OA Oxidative Addition PdII_Aryl R1-Pd(II)L_n-X OA->PdII_Aryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 R1-R2 (Product) Product Coupled Product RE->Product T Transmetalation PdII_Diaryl R1-Pd(II)L_n-R2 T->PdII_Diaryl Pd0->OA R1-X (Indazole Halide) PdII_Aryl->T R2-B(OR)2 (Boronic Acid) + Base PdII_Diaryl->RE Reactants Indazole Halide + Boronic Acid Reactants->OA Experimental_Workflow start Start setup Reaction Setup: - Add Halo-indazole, Boronic Acid, Base - Flame-dry flask start->setup inert Inert Atmosphere: - Seal and purge with Ar or N2 setup->inert solvent Solvent Addition: - Add degassed solvent inert->solvent catalyst Catalyst Addition: - Add Pd catalyst solvent->catalyst reaction Reaction: - Heat and stir - Monitor by TLC/LC-MS catalyst->reaction workup Work-up: - Cool, dilute, extract reaction->workup purification Purification: - Column chromatography workup->purification product Final Product purification->product Troubleshooting_Tree start Low Yield in Suzuki Coupling check_conversion Is starting material consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion Starting Material Consumed check_conversion->conversion Yes check_catalyst Check Catalyst Activity no_conversion->check_catalyst check_base Check Base Efficiency check_catalyst->check_base check_temp Increase Temperature check_base->check_temp check_solvent Optimize Solvent check_temp->check_solvent check_homocoupling Homocoupling Observed? conversion->check_homocoupling degas Improve Degassing check_homocoupling->degas Yes check_dehalogenation Dehalogenation Observed? check_homocoupling->check_dehalogenation No pure_solvents Use High Purity Solvents check_dehalogenation->pure_solvents Yes check_protodeboronation Protodeboronation Observed? check_dehalogenation->check_protodeboronation No fresh_boronic Use Fresh Boronic Acid check_protodeboronation->fresh_boronic Yes

References

Technical Support Center: Production of Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for indazole-3-carboxylic acid?

A1: There are several common synthetic routes to produce indazole-3-carboxylic acid, each with its own advantages and disadvantages in terms of yield, scalability, and safety. The primary methods include:

  • Synthesis from Isatin: This is a traditional method that involves the hydrolysis of isatin, followed by diazotization, reduction to an aryl hydrazine, and subsequent cyclization.[1]

  • Synthesis from Phenylhydrazine and Benzaldehyde: This is a scalable, diazonium-free route that proceeds through a benzaldehyde phenylhydrazone intermediate.[1]

  • Synthesis from o-Aminophenylacetic Acid Derivatives: This method offers a direct, one-step synthesis with high yields under mild conditions.

  • Synthesis from SEM-protected Indazole: This route involves the use of a protecting group, which is later removed to yield the final product.

Q2: What are the main scale-up challenges in indazole-3-carboxylic acid production?

A2: The main scale-up challenges include:

  • Use of Hazardous Reagents: Traditional methods, such as the one starting from isatin, involve explosive diazonium salt intermediates, which are unsuitable for large-scale production due to safety concerns.[1]

  • Low Overall Yields: Some synthetic routes have low overall yields (e.g., 25-43% from isatin), making them economically unviable for large-scale manufacturing.[1]

  • Polymorphism: Indazole-3-carboxylic acid can exist in different crystalline forms (polymorphs), which can affect its physical properties and require strict control during crystallization.[1]

  • Side Reactions: The formation of regioisomers (N-1 and N-2 alkylated products) can be a significant issue in subsequent derivatization steps.

  • Purification: Removing impurities and isolating the desired polymorph can be challenging on a large scale.

Q3: What are the known polymorphs of indazole-3-carboxylic acid and how can they be controlled?

A3: Indazole-3-carboxylic acid is known to exist in at least two polymorphic forms, Form A and Form B.[1]

  • Form A can be isolated from solvents like DMF/water, DMF/acidic water, or acetic acid.[1]

  • Form B can be isolated from dichloromethane, t-butyl methyl ether (MTBE), or ethyl acetate.[1]

Control of polymorphism is achieved through the careful selection of crystallization solvents and conditions. It is also possible to convert Form B to Form A by suspending Form B in refluxing methanol for four hours.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Symptoms: The final yield of indazole-3-carboxylic acid is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Synthetic Route The chosen synthetic route may have inherent limitations. For instance, the synthesis from isatin is known for its low overall yield (25-43%).[1] Consider switching to a higher-yielding method, such as the diazonium-free route from phenylhydrazine and benzaldehyde (yields up to 76%) or the one-step synthesis from o-aminophenylacetic acid derivatives (yields of 51-97%).
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to ensure it has gone to completion. If the reaction is sluggish, consider adjusting the temperature, reaction time, or catalyst concentration.
Side Reactions Undesired side reactions can consume starting materials and reduce the yield of the desired product. For example, decarboxylation can occur under harsh conditions. Analyze the crude product to identify major byproducts and adjust reaction conditions (e.g., temperature, pH) to minimize their formation.
Product Loss During Work-up and Purification Significant amounts of product can be lost during extraction, washing, and crystallization steps. Optimize the work-up procedure by ensuring correct pH adjustments and using appropriate solvents. To minimize losses during crystallization, avoid using an excessive amount of solvent.
Issue 2: Polymorph Inconsistency

Symptoms: The isolated indazole-3-carboxylic acid shows batch-to-batch variability in its physical properties (e.g., melting point, solubility), suggesting the presence of different polymorphs.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Crystallization Conditions The choice of solvent and cooling rate during crystallization has a major impact on the resulting polymorph. Strictly control these parameters to ensure consistency.
Solvent Choice As mentioned in the FAQs, different solvents favor the formation of different polymorphs. Use the appropriate solvent to target a specific form: DMF/water or acetic acid for Form A, and dichloromethane or ethyl acetate for Form B.[1]
Conversion Between Forms If a specific polymorph is required, it is possible to convert one form to another. For example, Form B can be converted to Form A by refluxing in methanol.[1]

Analytical Characterization of Polymorphs:

X-ray powder diffraction (XRPD) is a key technique to identify the polymorphic form.

PolymorphCharacteristic XRPD Peaks (2θ)
Form A 10.3, 11.1, 13.3, 14.5, 16.8, 20.0, 22.0, 23.6, 25.7, 29.2 (±0.2°)[1]
Form B 5.3, 9.2, 14.1, 16.0, 18.5, 19.3, 21.4, 23.3, 24.6, 26.6 (±0.2°)[1]

Experimental Protocols

Protocol 1: Scalable, Diazonium-Free Synthesis from Phenylhydrazine and Benzaldehyde[1]

This three-step synthesis provides a safer and more scalable alternative to traditional methods.

Step 1: Synthesis of Benzaldehyde Phenylhydrazone

  • Charge a reaction vessel with phenylhydrazine and a mixture of water and 2-propanol.

  • Slowly add benzaldehyde while maintaining the temperature at 25-30°C.

  • Stir the mixture for at least 2 hours at 25-30°C, then cool to 20°C.

  • Filter the solid, wash with a water/2-propanol mixture, and dry under vacuum. Expected Yield: ~96%

Step 2: Synthesis of Benzylideneaminoisatin

  • In a separate vessel, charge oxalyl chloride and dichloromethane.

  • Heat the solution to ~40°C and slowly add a solution of benzaldehyde phenylhydrazone in dichloromethane over ~2 hours.

  • Stir the mixture at ~40°C for at least 1 hour.

  • Cool the mixture to 20-25°C and slowly add aluminum chloride while maintaining the temperature below 30°C.

  • Stir at 25-30°C for at least 1 hour.

  • Quench the reaction by slowly adding it to a pre-cooled water/dichloromethane mixture.

  • Separate the organic layer, which contains the intermediate.

Step 3: Hydrolysis and Ring Rearrangement to Indazole-3-carboxylic Acid

  • Charge a flask with the benzylideneaminoisatin solution from the previous step, acetic acid, water, and hydrochloric acid.

  • Heat the mixture at 90±5°C for 1 hour.

  • Concentrate the mixture to dryness.

  • Add N,N-dimethylacetamide (DMA) and continue distillation.

  • Cool the mixture and slowly add dichloromethane.

  • Reflux the mixture for at least 1 hour, then cool to 15°C and age for at least 1 hour.

  • Filter the solid, wash with dichloromethane, and dry under vacuum. Expected Yield: 76% (as pure Form B)[1]

Protocol 2: One-Step Synthesis from o-Aminophenylacetic Acid Derivatives

This method provides a high-yield, one-step route to indazole-3-carboxylic acid derivatives.

  • In a reaction kettle, add the o-aminophenylacetic acid amide or ester, a nitrite (e.g., sodium nitrite), an acid (e.g., acetic acid), and an organic solvent. The molar ratio of the reactants should be optimized (e.g., 1:1:1.5 to 1:3:4:20 for substrate:nitrite:acid:solvent).

  • Stir the reaction mixture for 0.5-8 hours at a temperature between -20°C and 80°C.

  • After the reaction is complete, perform an aqueous work-up with a suitable organic solvent like ethyl acetate.

  • Wash the organic phase with a saturated sodium carbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization. Reported yields for various derivatives range from 51% to 97%.

Visualizations

experimental_workflow_diazonium_free cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Benzylideneaminoisatin Formation cluster_step3 Step 3: Hydrolysis & Cyclization start1 Phenylhydrazine + Benzaldehyde process1 React in Water/Isopropanol start1->process1 25-30°C product1 Benzaldehyde Phenylhydrazone process1->product1 Yield: ~96% start2 Benzaldehyde Phenylhydrazone product1->start2 process2a Addition at 40°C start2->process2a reagent1 Oxalyl Chloride in DCM reagent1->process2a reagent2 Aluminum Chloride process2b Friedel-Crafts Reaction reagent2->process2b process2a->process2b product2 Benzylideneaminoisatin (in solution) process2b->product2 start3 Benzylideneaminoisatin product2->start3 process3a Hydrolysis at 90°C start3->process3a reagent3 Acetic Acid, HCl, Water reagent3->process3a process3b Crystallization from DCM process3a->process3b product3 Indazole-3-carboxylic Acid (Form B) process3b->product3 Yield: 76% troubleshooting_polymorphism start Crude Indazole-3-carboxylic Acid decision1 Desired Polymorph? start->decision1 process_A Crystallize from: - DMF/Water - Acetic Acid decision1->process_A Form A process_B Crystallize from: - Dichloromethane - Ethyl Acetate decision1->process_B Form B product_A Form A process_A->product_A product_B Form B process_B->product_B analysis Analyze by XRPD product_A->analysis product_B->analysis decision2 Correct Polymorph? analysis->decision2 end Proceed to next step decision2->end Yes troubleshoot Incorrect Polymorph decision2->troubleshoot No conversion Convert Form B to Form A (Reflux in Methanol) troubleshoot->conversion If Form A is desired conversion->product_A

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of indazole compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why do many of my indazole compounds exhibit poor solubility in aqueous media?

A1: The limited aqueous solubility of many indazole derivatives is often due to their molecular structure. The indazole ring system, while containing nitrogen atoms capable of hydrogen bonding, is fused to a benzene ring, creating a relatively nonpolar and hydrophobic core.[1] This lipophilic nature can lead to strong intermolecular forces in the solid state (high crystal lattice energy), making it difficult for polar water molecules to effectively solvate individual molecules.[1] Many new chemical entities exhibit poor aqueous solubility, which can be a significant hurdle in biological assays.[2]

Q2: What is the first and most common step to dissolve a poorly soluble indazole compound for an in vitro assay?

A2: The most straightforward and widely used initial approach is to prepare a high-concentration stock solution of your indazole compound in a water-miscible organic solvent.[2][3] Dimethyl sulfoxide (DMSO) is the most common choice, with ethanol being another option.[1][3] This concentrated stock solution can then be serially diluted into your aqueous experimental buffer to achieve the desired final concentration. It is critical to add the stock solution to the buffer while vortexing to facilitate rapid dispersion and minimize precipitation.[1] A "vehicle control" containing the same final concentration of the organic solvent must be included in your experiments to account for any solvent-induced effects.[2]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Decrease the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final assay medium. Try lowering the final concentration of the indazole compound.

  • Lower the DMSO Stock Concentration: A very high concentration in the DMSO stock can lead to a localized supersaturation upon dilution that promotes precipitation. Try preparing a lower concentration DMSO stock.

  • Optimize the Dilution Process: Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing or sonicating.[1][4] This rapid mixing can prevent the formation of large aggregates that lead to precipitation.

  • Gentle Warming: Briefly warming the solution to 37°C may help dissolve the compound, but be cautious as this can affect the stability of your compound or other assay components.[3]

Q4: Can I use pH adjustment to improve the solubility of my indazole compound?

A4: Yes, pH adjustment can be a very effective strategy for ionizable indazole compounds.[1][2] The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[2] By adjusting the pH of your buffer away from the compound's isoelectric point (pI), you can increase the proportion of the more soluble ionized form.[2] For weakly basic indazoles, decreasing the pH (making it more acidic) will increase solubility.[2][5] Conversely, for weakly acidic indazoles, increasing the pH (making it more alkaline) will enhance solubility.[2][6] It is advisable to perform a preliminary pH-solubility profile to determine the optimal pH for your compound, ensuring it is compatible with your experimental system.[1][2]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][7] They can encapsulate poorly soluble "guest" molecules, like indazole compounds, forming a water-soluble "inclusion complex".[2][8][9] This complex effectively shields the hydrophobic part of the indazole from the aqueous environment, thereby increasing its overall solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments due to its low cellular toxicity at typical working concentrations.[2][10]

Q6: Are there other formulation strategies I can consider for highly problematic compounds?

A6: For very challenging compounds, more advanced formulation strategies can be explored:

  • Co-solvents: In addition to DMSO and ethanol, other water-miscible organic solvents like polyethylene glycol (PEG) and propylene glycol (PG) can be used.[2][11] The choice and concentration must be carefully validated for compatibility with your assay.[2]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[1] Common non-ionic surfactants include Tween® 80 and Triton™ X-100. However, surfactants can be cytotoxic and may interfere with assay components, so their use in cell-based assays is often limited.[2][4]

  • Nanotechnology Approaches: Techniques like creating nanosuspensions can significantly increase the surface area of the compound, leading to enhanced dissolution rates and solubility.[12][13] Other nanotechnology-based approaches include solid lipid nanoparticles and nanoemulsions.[14][15]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies for enhancing the aqueous solubility of indazole compounds, along with their typical working concentrations and key considerations.

StrategyTypical Working ConcentrationAdvantagesDisadvantages & Considerations
Organic Co-solvents
Dimethyl Sulfoxide (DMSO)< 0.5% (v/v)Simple, rapid, and widely used for preparing stock solutions.[2][3]Can be toxic to cells at higher concentrations; may interfere with assay components.[2][16] Requires careful vehicle controls.[2]
Ethanol< 0.5% (v/v)Good alternative to DMSO; readily available.[3]Can affect membrane proteins and cellular metabolism.[3]
pH Adjustment Assay-dependentCost-effective and can produce significant increases in solubility.[2]Requires knowledge of the compound's pKa. May not be suitable for assays sensitive to pH changes. Can alter drug activity or cell health.[2]
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMLow cellular toxicity compared to organic solvents.[2] Can improve compound stability.[17]Can be more expensive. May potentially interact with cell membrane components. Requires optimization of the drug-to-cyclodextrin ratio.[2]
Surfactants > Critical Micelle Concentration (CMC)High solubilizing capacity.[2]Often cytotoxic, limiting their use in cell-based assays.[2] Can interfere with protein binding and enzyme kinetics.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent

Materials:

  • Indazole compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator or 37°C water bath (optional)

Procedure:

  • Accurately weigh a precise amount of the indazole compound (e.g., 5 mg) and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).[2]

  • Vortex the tube vigorously until the solid is completely dissolved.[3]

  • If necessary, briefly sonicate the tube or gently warm it in a 37°C water bath to aid dissolution.[2][3]

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Perform serial dilutions of the DMSO stock solution directly into the final aqueous buffer immediately before use.[2]

  • To minimize precipitation, add the stock solution to the buffer while vortexing.[1] For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).[2]

  • Always prepare a "vehicle control" containing the same final concentration of DMSO as your test samples.[2]

Protocol 2: Screening for Solubility Enhancement using Cyclodextrin (HP-β-CD)

Materials:

  • 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water

  • 10 mM indazole compound stock in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).[2]

  • To each cyclodextrin solution, add the indazole compound from the DMSO stock to your desired final concentration (e.g., 20 µM). The final DMSO concentration should be kept constant and minimal (<0.5%).[2]

  • Include a control with no HP-β-CD.[2]

  • Incubate the solutions for 1-2 hours at room temperature with gentle agitation.[2]

  • Visually inspect for any signs of precipitation.[2]

  • For a more quantitative analysis, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble compound.[2]

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).[2]

Visualizations

Troubleshooting_Workflow start Start: Poorly Soluble Indazole Compound stock_prep Prepare High-Concentration Stock in DMSO/Ethanol start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution check_solubility Is the Compound Soluble and Assay Tolerant? dilution->check_solubility success Proceed with Experiment check_solubility->success Yes troubleshoot Precipitation or Assay Interference check_solubility->troubleshoot No ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust use_cyclo Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->use_cyclo other_methods Consider Other Methods (e.g., Surfactants, Nanosuspensions) troubleshoot->other_methods ph_adjust->dilution use_cyclo->dilution other_methods->dilution

Caption: A troubleshooting workflow for addressing solubility issues with indazole compounds.

Caption: Mechanism of solubility enhancement using cyclodextrin inclusion complexation.

References

Technical Support Center: Optimizing Esterification of 1H-Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the esterification of 1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the esterification of 1H-indazole-3-carboxylic acid?

A1: Common methods include direct esterification using an alcohol in the presence of an acid catalyst, conversion to an acyl chloride followed by reaction with an alcohol, and coupling reactions using reagents like EDC and HOBt.[1] Another approach involves the synthesis from o-aminophenylacetic acid esters through diazotization and cyclization.[2]

Q2: What are the typical catalysts used for direct esterification?

A2: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often used. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can also be employed to generate the acyl chloride in situ, which then reacts with the alcohol.

Q3: What are the potential side reactions during the esterification of 1H-indazole-3-carboxylic acid?

A3: A significant side reaction is the alkylation of the indazole nitrogen atoms (N-1 and N-2), leading to a mixture of regioisomers.[3] The ratio of these isomers is highly dependent on the reaction conditions.[3] Decarboxylation of the starting material can also occur under harsh conditions.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress.[1][4] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[5]

Q5: What are the recommended purification methods for 1H-indazole-3-carboxylic acid esters?

A5: The most common purification techniques are column chromatography on silica gel and recrystallization.[1][4][6] The choice of solvent for both techniques is crucial for achieving high purity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Poorly nucleophilic alcohol. - Deactivation of the catalyst. - Decarboxylation of the starting material.[3]- Extend the reaction time or increase the temperature. - Use a more reactive alcohol or a different esterification method (e.g., via the acyl chloride). - Ensure anhydrous conditions as water can deactivate many catalysts. - Use milder reaction conditions.
Formation of N-Alkylated Byproducts The reaction conditions favor alkylation on the indazole nitrogen atoms.[3]- Modify the reaction conditions (e.g., temperature, solvent, base) to favor O-alkylation over N-alkylation. - Protect the indazole nitrogen before esterification.
Difficult Purification - The product and byproducts have similar polarities. - The product is an oil and does not crystallize.- Optimize the solvent system for column chromatography to achieve better separation.[1] - Try different solvents or solvent mixtures for recrystallization.[1] - If the product is an oil, consider converting it to a solid derivative for purification and then reverting it to the ester.
Inconsistent Results - Variability in reagent quality. - Lack of precise control over reaction parameters. - Moisture sensitivity of the reaction.[4]- Use high-purity, anhydrous reagents and solvents. - Carefully control temperature, stirring speed, and addition rates. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (Adaptable for Esterification)

This protocol for amide formation can be adapted for esterification by substituting the amine with an alcohol.

  • Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent like DMF.

  • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Add a base such as triethylamine (TEA) (3 equivalents).

  • Stir the mixture at room temperature for approximately 15 minutes.

  • Add the desired alcohol (1 equivalent).

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with an organic solvent (e.g., a 10% solution of methanol in chloroform).

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[1]

Protocol 2: Esterification using Phosphorus Oxychloride (POCl₃)
  • Cool a solution of 1H-indazole-3-carboxylic acid (1 mmol) in the desired alcohol (e.g., methanol, 5 mL) in an ice bath.

  • Add POCl₃ (1.2 mmol) dropwise to the cooled solution.

  • Stir the resulting solution at room temperature for 2 hours.

  • Pour the reaction mixture over crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives

Starting Material Reagents Solvent Temperature Time Yield Reference
2-(2-aminophenyl)-N-phenylacetamideNaNO₂, H⁺Organic Solvent-20 to 80 °C3 h89%[2]
Methyl 2-(2-aminophenyl)acetateNaNO₂, H⁺Organic Solvent-20 to 80 °C0.5 h96%[2]
3-chloropropyl (2-aminophenyl)acetateNaNO₂, H⁺Organic Solvent-20 to 80 °C1 h94%[2]
2-(2-aminophenyl)-N,N-diphenylacetamideNaNO₂, H⁺Organic Solvent-20 to 80 °C2 h97%[2]

Visualizations

Esterification_Workflow General Workflow for 1H-Indazole-3-Carboxylic Acid Esterification start Start: 1H-Indazole-3-Carboxylic Acid esterification Esterification Reaction (e.g., Fischer, Acyl Chloride, Coupling) start->esterification workup Aqueous Workup (Quenching, Extraction) esterification->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis product Pure 1H-Indazole-3-Carboxylic Acid Ester analysis->product

Caption: General experimental workflow for esterification.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution_incomplete Increase Time/Temp or Use More Reactive Reagents incomplete->solution_incomplete check_workup Review Workup & Purification complete->check_workup solution_loss Optimize Extraction & Purification check_workup->solution_loss

Caption: Troubleshooting flowchart for low product yield.

References

Side reaction products in the synthesis of 6-chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 6-chloro-1H-indazole-3-carboxylic acid. Our aim is to help you identify and mitigate the formation of common side reaction products, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products observed during the synthesis of this compound?

A1: The synthesis of this compound can be accompanied by the formation of several side products, primarily depending on the synthetic route and reaction conditions. The most frequently encountered impurities include:

  • 6-Chloro-1H-indazole: This is a result of the decarboxylation of the final product, a reaction that can be promoted by excessive heat or harsh acidic/basic conditions.

  • Starting Material Impurities: Residual starting materials or impurities from the initial steps, such as incompletely reacted 4-chloro-2-methylaniline or its isomers, can carry through the synthesis.

  • Isomeric Byproducts: Depending on the synthetic strategy, the formation of other positional isomers of the chloroindazole ring can occur, although this is less common for this specific target.

  • Over-chlorinated or Incompletely Chlorinated Analogs: If chlorination is a step in the synthesis, variations in the reaction can lead to di-chlorinated or non-chlorinated indazole species.

  • Byproducts from Diazotization: When utilizing a synthetic pathway involving diazotization of an anthranilic acid derivative, side reactions can lead to the formation of corresponding salicylic acid derivatives or other substituted benzoic acids.[1]

Q2: My final product shows a significant amount of 6-chloro-1H-indazole. What causes this and how can I prevent it?

A2: The presence of 6-chloro-1H-indazole is a clear indication of decarboxylation of the desired this compound. This side reaction is typically triggered by:

  • High Temperatures: Prolonged heating or excessively high temperatures during the reaction or work-up can induce the loss of the carboxylic acid group.

  • Strongly Acidic or Basic Conditions: Harsh pH conditions can also facilitate decarboxylation.

To minimize decarboxylation, consider the following troubleshooting steps:

  • Temperature Control: Carefully monitor and control the reaction temperature. Avoid exceeding the recommended temperature for the specific synthetic protocol.

  • pH Neutralization: After the reaction is complete, neutralize the reaction mixture to a milder pH before any purification steps that require heating.

  • Solvent Choice: In some cases, the choice of solvent can influence the rate of decarboxylation. Solvents with high boiling points that require high temperatures for removal should be used with caution.

Q3: How can I differentiate between the desired product and potential side products?

A3: A combination of analytical techniques is essential for the accurate identification and quantification of this compound and its potential impurities. These methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from side products, allowing for quantification of purity.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the main product and help in the identification of unknown impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, enabling the unambiguous identification of the desired product and the characterization of side products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid and the N-H bond of the indazole ring.

Troubleshooting Guides

Issue: Low Yield and Purity

If you are experiencing low yields and the presence of multiple spots on your TLC analysis, it is crucial to systematically investigate the potential sources of side reactions.

Potential Cause & Troubleshooting Steps:

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is strictly maintained as per the protocol. Use a calibrated thermometer and an appropriate heating/cooling bath.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Both incomplete and prolonged reaction times can lead to the formation of byproducts.

    • Reagent Purity: Use high-purity starting materials and reagents to avoid introducing impurities that can lead to side reactions.

  • Inefficient Purification:

    • Recrystallization: Experiment with different solvent systems for recrystallization to effectively remove specific impurities. A mixture of polar and non-polar solvents often yields the best results.

    • Column Chromatography: If recrystallization is insufficient, column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can be employed for purification.

Issue: Presence of Decarboxylated Impurity

The presence of 6-chloro-1H-indazole is a common issue. The following table summarizes conditions that may favor its formation and suggested solutions.

Condition Favoring Decarboxylation Proposed Solution
High reaction or work-up temperature (>120 °C)Maintain reaction temperature below 100 °C if possible. Use vacuum distillation at lower temperatures for solvent removal.
Strong acidic (pH < 2) or basic (pH > 12) conditionsNeutralize the reaction mixture to pH 6-8 before heating or concentration steps.
Prolonged heating timeMonitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chloro-2-methylaniline

This protocol is a common route for the synthesis of the target molecule.

Materials:

  • 4-Chloro-2-methylaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Water

Procedure:

  • Diazotization: Dissolve 4-chloro-2-methylaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

  • Japp-Klingemann Reaction: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add diethyl oxalate to this solution and cool. Slowly add the diazonium salt solution from the previous step to the diethyl oxalate solution.

  • Cyclization: Heat the reaction mixture to reflux for the specified time to induce cyclization.

  • Hydrolysis: After cyclization, add a solution of sodium hydroxide and continue to heat to hydrolyze the ester to the carboxylic acid.

  • Work-up and Purification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Analysis of Impurities by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

This method should allow for the separation of the main product from the less polar decarboxylated impurity and other potential side products.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway A 4-Chloro-2-methylaniline B Diazonium Salt A->B Diazotization (NaNO2, HCl) G Other Impurities A->G Impurities from Starting Material C Intermediate Adduct B->C Japp-Klingemann (Diethyl oxalate, NaOEt) D 6-Chloro-1H-indazole-3-carboxylate C->D Cyclization (Heat) E This compound (Target Product) D->E Hydrolysis (NaOH, H3O+) F 6-Chloro-1H-indazole (Decarboxylation) E->F Heat / Δ (Side Reaction)

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow start Low Purity of this compound check_impurities Identify Impurities by HPLC / LC-MS / NMR start->check_impurities decarboxylation Is 6-Chloro-1H-indazole the major impurity? check_impurities->decarboxylation reduce_heat Reduce reaction/work-up temperature and time decarboxylation->reduce_heat Yes other_impurities Are starting materials or other byproducts present? decarboxylation->other_impurities No improve_purification Optimize purification (recrystallization solvent, column chromatography) reduce_heat->improve_purification purify_sm Purify starting materials other_impurities->purify_sm Yes, SM optimize_reaction Optimize reaction conditions (stoichiometry, catalyst) other_impurities->optimize_reaction Yes, Byproducts purify_sm->optimize_reaction optimize_reaction->improve_purification end High Purity Product improve_purification->end

Caption: Troubleshooting workflow for low product purity.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of the Indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the indazole ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

N-Functionalization (Alkylation & Arylation)

Question 1: Why am I getting a mixture of N1 and N2 alkylated products?

This is the most common challenge in indazole N-alkylation. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2). Consequently, alkylation reactions often yield a mixture of both N1- and N2-alkylated regioisomers.[1][2][3] The ratio of these products is highly sensitive to reaction conditions.[2][4][5]

Troubleshooting:

  • Analyze your reaction conditions: The choice of base, solvent, and temperature plays a crucial role in determining the N1/N2 ratio.

  • Consider the electronic and steric effects of your indazole substrate: Substituents on the indazole ring can significantly influence the regioselectivity.[6][7]

Question 2: How can I selectively obtain the N1-alkylated indazole?

Achieving high N1-selectivity often relies on thermodynamic control, as the N1-substituted indazole is generally the more thermodynamically stable isomer.[1][6][7]

Recommended Strategies:

  • Base and Solvent Selection: A strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a robust system for favoring N1-alkylation.[1][6][7][8] This is particularly effective for indazoles with electron-withdrawing groups at the C3-position.[1][7] The sodium cation is believed to coordinate with the N2 nitrogen and a heteroatom on the C3 substituent, sterically hindering N2 alkylation.[1][3][9]

  • Reaction Temperature: Allowing the reaction to reach thermodynamic equilibrium, sometimes with gentle heating, can favor the formation of the more stable N1 product.[8]

Question 3: How can I selectively obtain the N2-alkylated indazole?

N2-selectivity is often achieved under kinetic control or by using specific directing groups or catalytic systems.

Recommended Strategies:

  • Steric Hindrance at N1: Indazoles with bulky substituents at the C7 position can sterically block the N1 position, thus favoring alkylation at N2. For instance, indazoles with C7-NO2 or C7-CO2Me substituents have shown excellent N2-selectivity.[6][7]

  • Catalytic Systems: The use of TfOH with diazo compounds has been reported to be highly selective for N2-alkylation.[10] Another method involves using trifluoromethanesulfonic acid or copper(II) triflate as catalysts with alkyl 2,2,2-trichloroacetimidates as alkylating agents.[11]

  • Mitsunobu Reaction: The Mitsunobu reaction can also be employed to favor N2-alkylation, potentially through a phosphine intermediate that directs the alkylation to the N2 position.[2][8]

Question 4: I am struggling with the N-arylation of my indazole. What methods can I use to control regioselectivity?

Regioselective N-arylation can be challenging. Protecting group strategies and specific catalytic systems are often employed. A method for highly regioselective N2-arylation of indazole carboxamides has been developed, which uses a protecting group to ensure the exclusive formation of the N2-aryl regioisomer.[12] Gold-catalyzed N1-arylation has also been reported with excellent regioselectivity.[13]

C-H Functionalization

Question 5: I want to functionalize the C3 position of the indazole ring. What are the most common methods?

The C3 position is a common site for functionalization. Halogenation at C3 is a key step for further modifications via cross-coupling reactions.[14]

Recommended Strategies:

  • Halogenation:

    • Iodination: Typically performed using I2 under basic conditions (e.g., KOH in DMF).[14]

    • Bromination: N-bromosuccinimide (NBS) is a widely used reagent for C3-bromination in various solvents like MeCN, CH2Cl2, or CHCl3.[14]

  • Metal-Catalyzed C-H Activation: Transition metal-catalyzed reactions are powerful tools for direct C3-functionalization.[15][16]

Question 6: How can I achieve regioselective functionalization at other positions of the carbocyclic ring (C4, C5, C6, C7)?

Functionalization of the six-membered ring is often more challenging and typically requires the use of directing groups to control regioselectivity.[17]

Recommended Strategies:

  • Directing Groups: A variety of directing groups can be installed on the indazole nitrogen to direct C-H activation to specific positions. For example, Rh(III)-catalyzed C7 functionalization has been achieved using amide directing groups.[17]

  • Protecting Groups: The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N2 position can direct regioselective C3-lithiation, which can then be reacted with various electrophiles.[18][19]

Data Presentation: Regioselectivity in Indazole N-Alkylation

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-CO2MePentyl bromideNaHTHF>99:189[3][7]
3-tBuPentyl bromideNaHTHF>99:1-[7]
3-COMePentyl bromideNaHTHF>99:1-[7]
7-NO2Pentyl bromideNaHTHF4:96-[6][7]
7-CO2MePentyl bromideNaHTHF4:96-[6][7]
UnsubstitutedIsobutyl bromideK2CO3DMF58:4272 (combined)[5]
UnsubstitutedDiazo compoundsTfOH-0:100up to 98[10]

Experimental Protocols

Protocol 1: Selective N1-Alkylation of Indazole (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position using NaH in THF, which favors the thermodynamically more stable N1-alkylated product.[6][8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[8]

Protocol 2: Selective N2-Alkylation of Indazole using TfOH and Diazo Compounds (Kinetic Control)

This protocol provides a highly regioselective method for the synthesis of N2-alkylated indazoles.[10]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Regioselective C3-Bromination of 2-Substituted Indazoles

This metal-free protocol describes the highly regioselective bromination at the C3 position of 2-substituted indazoles.[20][21]

  • Preparation: In a reaction vessel, dissolve the 2-substituted-2H-indazole (1.0 equiv) in a suitable solvent (e.g., H2O or EtOH).[21]

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 equiv) to the solution.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for a specified time (e.g., 2 hours).[20][22]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purification: Purify the resulting 3-bromo-2-substituted-2H-indazole by column chromatography.

Visualizations

G cluster_n_alkylation Factors Influencing N-Alkylation Regioselectivity Indazole Indazole Base_Solvent Base / Solvent (e.g., NaH/THF vs K2CO3/DMF) Substituents Ring Substituents (Steric/Electronic Effects) N1_Product N1-Alkylated Indazole (Thermodynamic Product) Base_Solvent->N1_Product Thermodynamic Control N2_Product N2-Alkylated Indazole (Kinetic Product) Base_Solvent->N2_Product Kinetic Control Alkylating_Agent Alkylating Agent (e.g., R-X, Diazo) Substituents->N1_Product e.g., C3-EWG Substituents->N2_Product e.g., C7-subst. Alkylating_Agent->N2_Product e.g., TfOH/Diazo

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

G start Start: Substituted 1H-Indazole prepare 1. Dissolve in Anhydrous THF start->prepare deprotonate 2. Add NaH at 0°C prepare->deprotonate stir 3. Stir at 0°C to RT deprotonate->stir alkylate 4. Add Alkylating Agent (R-X) stir->alkylate react 5. React at RT or 50°C alkylate->react workup 6. Quench & Extract react->workup purify 7. Column Chromatography workup->purify end End: N1-Alkylated Indazole purify->end

Caption: Experimental workflow for selective N1-alkylation of indazoles.

G cluster_C_H_Func C-H Functionalization Strategies Indazole Indazole Ring C3_Func C3-Position Indazole->C3_Func Carbocycle_Func Carbocyclic Ring (C4-C7) Indazole->Carbocycle_Func Direct_Methods Direct Methods (e.g., Halogenation) C3_Func->Direct_Methods DG_Methods Directing Group (DG) -Assisted C-H Activation Carbocycle_Func->DG_Methods

Caption: Logical relationship for C-H functionalization strategies of the indazole ring.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro- vs. 6-Chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two closely related indazole derivatives: 5-chloro-1H-indazole-3-carboxylic acid and 6-chloro-1H-indazole-3-carboxylic acid. These compounds serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. This document summarizes the available data on their derivatives, outlines relevant experimental protocols, and visualizes key concepts to aid in drug discovery and development efforts.

Introduction to 5-Chloro- and this compound

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The addition of a chlorine atom to the indazole ring can significantly influence the physicochemical properties and biological activity of the resulting molecule. The specific placement of this halogen atom, at either the 5- or 6-position, can lead to distinct interactions with biological targets.

Both 5-chloro-1H-indazole-3-carboxylic acid and this compound are primarily utilized as intermediates in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.

Comparative Biological Activity

A direct comparative study of the biological activity of 5-chloro-1H-indazole-3-carboxylic acid versus this compound is not extensively available in the public domain literature. The majority of research focuses on the biological evaluation of their derivatives, such as amides and esters. These derivatives have shown promise in targeting various protein kinases and cellular pathways implicated in cancer.

Biological Activities of Derivatives

Derivatives of both 5-chloro- and this compound have been investigated for a range of biological activities:

  • Anticancer Activity: Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds often function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: The indazole core is a well-established scaffold for the design of kinase inhibitors. Derivatives of both chloro-isomers have been explored as inhibitors of various kinases, including but not limited to, cyclin-dependent kinases (CDKs), Aurora kinases, and receptor tyrosine kinases. The position of the chlorine atom can influence the selectivity and potency of these inhibitors.

  • Anti-inflammatory Activity: Indazole derivatives have also been explored for their anti-inflammatory properties, often through the inhibition of inflammatory signaling pathways.

Due to the absence of direct comparative data for the parent carboxylic acids, a quantitative comparison of their biological activities cannot be provided at this time. The following table is presented as a template for future studies that may directly compare these two isomers.

Data Presentation

Table 1: Comparative Biological Activity of 5-Chloro- vs. This compound

Biological Target/Assay5-Chloro-1H-indazole-3-carboxylic acid (IC50/EC50)This compound (IC50/EC50)Reference
Data not available in published literatureData not available in published literatureData not available in published literature
Data not available in published literatureData not available in published literatureData not available in published literature

Experimental Protocols

Below are detailed methodologies for key experiments that would be employed to compare the biological activities of 5-chloro- and this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Peptide substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (5-chloro- and this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Add the diluted compounds to the wells of the microplate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Add the kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549, etc.)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed cells in 96-well plate Seed cells in 96-well plate Allow cells to adhere overnight Allow cells to adhere overnight Seed cells in 96-well plate->Allow cells to adhere overnight Treat cells with compounds Treat cells with compounds Allow cells to adhere overnight->Treat cells with compounds Incubate for 48-72h Incubate for 48-72h Treat cells with compounds->Incubate for 48-72h Incubation Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 2-4h Incubate for 2-4h Add MTT solution->Incubate for 2-4h Add solubilization buffer Add solubilization buffer Incubate for 2-4h->Add solubilization buffer Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization buffer->Measure absorbance at 570 nm Measurement Calculate % cell viability Calculate % cell viability Measure absorbance at 570 nm->Calculate % cell viability Determine IC50 values Determine IC50 values Calculate % cell viability->Determine IC50 values

Caption: Workflow for a cell viability (MTT) assay.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression Inhibitor Indazole-3-carboxylic acid derivative Inhibitor->RAF Inhibition

Caption: A generic MAP Kinase signaling pathway.

Comparative Efficacy of Indazole Derivatives Across Diverse Cancer Cell Lines: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative activities of various indazole derivatives against a panel of cancer cell lines. The data herein is supported by quantitative analysis and detailed experimental methodologies to aid in the evaluation of these compounds for further preclinical and clinical development.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1][2] Its derivatives have demonstrated significant potential in targeting a variety of cancer cell types through diverse mechanisms of action.[2][3][4][5] This guide summarizes the cross-validation of several indazole derivatives, presenting their cytotoxic effects and mechanistic insights.

Quantitative Data Summary: Anti-proliferative Activity (IC50)

The following tables summarize the in vitro anti-proliferative activity of various indazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (in µM), which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDCancer Cell LineCancer TypeIC50 (µM)
2f 4T1Breast Cancer0.23[1][6][7]
A549Lung Cancer0.88[7]
HepG2Liver Cancer0.80[7]
MCF-7Breast Cancer0.34[7]
4a A549Lung Cancer3.304[8]
Caco2Colorectal Cancer10.350[8]
MCF-7Breast Cancer2.958[8][9]
4d Caco2Colorectal Cancer9.632[8]
MCF-7Breast Cancer4.798[8][9]
4f MCF-7Breast Cancer1.629[8][9]
4g Caco2Colorectal Cancer6.909[8]
MCF-7Breast Cancer4.680[8][9]
4i A549Lung Cancer2.305[8]
Caco2Colorectal Cancer4.990[8]
MCF-7Breast Cancer1.841[8][9]
5b A549Lung CancerNoteworthy activity
MCF-7Breast CancerNoteworthy activity
5'j A549Lung CancerNoteworthy activity
MCF-7Breast CancerNoteworthy activity
6b --Surpassed Pazopanib
6c --Surpassed Pazopanib
6d --Surpassed Pazopanib
6e CCRF-CEMLeukemia0.901[10]
MOLT-4Leukemia0.525[10]
CAKI-1Kidney Cancer0.992[10]
6f Various-1.55 - 7.4[10]
6i HUVECEndothelial Cells1.37[10]
6o K562Chronic Myeloid Leukemia5.15[11]
HEK-293Normal Human Embryonic Kidney33.2[11]

Mechanisms of Action and Signaling Pathways

Indazole derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[2][12]

For instance, compound 2f has been shown to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner.[1][6][7] This is achieved through the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][6][7] Furthermore, compound 2f has been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells.[1][6][7]

Compounds 4f and 4i have been found to induce apoptosis by activating caspase-3/7.[8][9] Compound 6o is suggested to affect apoptosis and the cell cycle by potentially inhibiting Bcl-2 family members and interfering with the p53/MDM2 pathway.[11]

Several indazole derivatives have also been developed as potent kinase inhibitors, targeting enzymes such as VEGFR-2, which are crucial for tumor angiogenesis and proliferation.[10][12]

Below are diagrams illustrating a general experimental workflow for evaluating indazole derivatives and a simplified representation of the apoptotic signaling pathway induced by some of these compounds.

G cluster_workflow Experimental Workflow for Indazole Derivative Evaluation synthesis Synthesis of Indazole Derivatives screening In Vitro Anti-proliferative Screening (MTT Assay) synthesis->screening ic50 IC50 Determination in Cancer Cell Lines screening->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis western_blot Western Blot Analysis (Protein Expression) mechanism->western_blot cell_cycle Cell Cycle Analysis mechanism->cell_cycle invivo In Vivo Studies (Tumor Models) mechanism->invivo

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel indazole derivatives as potential anti-cancer agents.

G cluster_pathway Apoptotic Signaling Pathway Induced by Indazole Derivatives indazole Indazole Derivative (e.g., 2f, 4f, 4i, 6o) ros Increased ROS indazole->ros bcl2 Bcl-2 (Anti-apoptotic) indazole->bcl2 bax Bax (Pro-apoptotic) indazole->bax ros->bax bcl2->bax caspase3 Cleaved Caspase-3 (Executioner Caspase) bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway showing the induction of apoptosis by certain indazole derivatives through ROS generation and modulation of Bcl-2 family proteins.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.[13][14]

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the indazole derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the indazole derivative (e.g., 0.01 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the indazole derivative at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

Western blotting is used to determine the expression levels of key proteins involved in apoptosis and other signaling pathways.

  • Protein Extraction: Cells are treated with the indazole derivative, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This comparative guide highlights the significant potential of indazole derivatives as a versatile scaffold for the development of novel anti-cancer agents. The diverse mechanisms of action and the potent anti-proliferative activity against a range of cancer cell lines make this class of compounds a compelling area for continued research and development in the field of oncology.

References

Comparative study of indazole vs indole bioisosteres in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic replacement of chemical moieties, known as bioisosterism, is a cornerstone of drug design. Among the various bioisosteric pairs, indazole and indole stand out for their structural similarity and nuanced electronic differences, which can be leveraged to optimize the pharmacological profile of drug candidates. This guide provides a comparative analysis of indazole and indole as bioisosteres, offering insights into their relative performance supported by experimental data.

Indole, a bicyclic aromatic heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs.[1] Its isostere, indazole, is formed by replacing the carbon at position 2 of the indole ring with a nitrogen atom. This seemingly subtle change can significantly impact a molecule's physicochemical and pharmacokinetic properties.[2]

Physicochemical and Pharmacokinetic Profile Comparison

The introduction of a nitrogen atom in the indazole ring alters its electronic distribution, leading to differences in pKa, lipophilicity, and hydrogen bonding capabilities compared to indole.[3] Indazole can act as both a hydrogen bond donor and acceptor, whereas indole primarily functions as a hydrogen bond donor. This additional hydrogen bond accepting capability can lead to improved target affinity.

A key advantage of using indazole as an indole bioisostere lies in its potential for improved metabolic stability. The indole ring is susceptible to oxidative metabolism, which can lead to rapid clearance and the formation of potentially toxic metabolites. In contrast, the indazole nucleus is often more resistant to metabolic degradation, resulting in a better pharmacokinetic profile.

A systematic in vitro pharmacokinetic study on synthetic cannabinoid receptor agonists (SCRAs) with indole and indazole cores revealed that indazole-containing compounds ("INACA") generally exhibit faster in vitro clearance in pooled human liver microsomes (pHLM) and pooled human hepatocytes (pHHeps) compared to their indole analogues ("ICA").[4]

CompoundCoreIn Vitro Intrinsic Clearance (pHLM, µL/min/mg)In Vitro Intrinsic Clearance (pHHeps, µL/min/million cells)
5F-MDMB-PINACA Indazole> 227108 ± 20
5F-MDMB-PICA Indole101 ± 2342 ± 13
MDMB-4en-PINACA Indazole> 227129 ± 18
MDMB-4en-PICA Indole110 ± 1949 ± 10
Data summarized from a comparative in vitro pharmacokinetic study of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists.[4]

Biological Activity: A Tale of Two Scaffolds

The bioisosteric replacement of indole with indazole has been successfully applied in the development of various therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and serotonin receptor antagonists.[5][6]

In the context of kinase inhibitors, the indazole scaffold has proven to be a privileged structure, often forming crucial interactions with the hinge region of the kinase domain. For instance, the replacement of a phenol group (another common bioisostere) with indazole in a series of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors led to compounds with improved pharmacokinetic profiles.[7]

A study on novel indole and indazole derivatives as potential antimycobacterial agents demonstrated that both scaffolds could yield highly potent compounds. Specifically, a 5-methoxy substituted indole derivative and a 5-benzyloxindole derivative were among the most potent molecules against Mycobacterium tuberculosis.[8]

Experimental Protocols

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolic clearance of a compound using human liver microsomes.

Methodology:

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM).

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro intrinsic clearance.

Kinase Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the activity of a specific kinase.

Methodology:

  • Assay Components: The assay is typically performed in a multi-well plate containing the kinase, a substrate peptide, and ATP.

  • Compound Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing Bioisosteric Replacement in Drug Design

The following diagram illustrates the conceptual workflow of bioisosteric replacement, from a lead compound containing an indole scaffold to the evaluation of its indazole analogue.

G Bioisosteric Replacement Workflow: Indole to Indazole cluster_0 Lead Identification & Optimization cluster_1 Bioisosteric Replacement cluster_2 Comparative Evaluation Lead Compound (Indole) Lead Compound (Indole) SAR Analysis SAR Analysis Lead Compound (Indole)->SAR Analysis Metabolic Liability Metabolic Liability Lead Compound (Indole)->Metabolic Liability Indazole Analogue Design Indazole Analogue Design SAR Analysis->Indazole Analogue Design Metabolic Liability->Indazole Analogue Design Synthesis Synthesis Indazole Analogue Design->Synthesis Biological Activity Biological Activity Synthesis->Biological Activity Pharmacokinetics Pharmacokinetics Synthesis->Pharmacokinetics Toxicity Toxicity Synthesis->Toxicity Optimized Candidate Optimized Candidate Biological Activity->Optimized Candidate Pharmacokinetics->Optimized Candidate Toxicity->Optimized Candidate

Caption: Workflow for indole to indazole bioisosteric replacement.

Conclusion

The strategic replacement of an indole scaffold with an indazole ring is a powerful tool in the medicinal chemist's arsenal. While both moieties can lead to potent biological activity, the indazole ring often confers advantages in terms of metabolic stability and provides an additional hydrogen bond acceptor, which can enhance target binding. The choice between these two bioisosteres should be guided by a thorough analysis of the structure-activity relationship and the specific liabilities of the lead compound. The comparative data and experimental protocols presented in this guide provide a framework for making informed decisions in drug discovery programs.

References

Validating Enzyme Inhibition: A Comparative Guide to Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enzyme inhibition constants is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the inhibitory potency of several key indazole-based kinase inhibitors, supported by detailed experimental methodologies and visual workflows. The indazole scaffold is a prominent feature in many targeted therapies, making a clear understanding of its derivatives' performance crucial for advancing new treatments.

The inhibitory constant, Ki, is a critical measure of an inhibitor's potency. However, the half-maximal inhibitory concentration (IC50) is more frequently reported in literature. While the two are related through the Cheng-Prusoff equation, direct comparison of IC50 values provides a practical and widely accepted method for ranking the potency of different compounds under specific assay conditions. This guide will focus on presenting IC50 values for prominent indazole-based kinase inhibitors.

Comparative Inhibitory Potency (IC50) of Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. These values, collated from various in-vitro assays, represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value is indicative of higher potency.[1][2]

InhibitorTarget KinaseIC50 (nM)Assay Context
Axitinib VEGFR10.1Cell-free
VEGFR20.2Cell-free
VEGFR30.1 - 0.3Cell-free
PDGFRβ1.6Cell-free
c-Kit1.7Cell-free
PLK44.2Not Specified
Pazopanib VEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
PDGFRβ84Cell-free
c-Kit74 - 140Cell-free
FGFR1140Not Specified
Ruxolitinib JAK13.3Cell-free
JAK22.8Cell-free
TYK219Cell-free
JAK3428Cell-free
Compound C05 PLK4< 0.1Not Specified
Compound 30 VEGFR21.24Not Specified

Note: The IC50 values presented are compiled from different studies and assay conditions may vary. Direct comparison should be made with caution.

Experimental Protocols for Determining Inhibitor Potency

The determination of IC50 values relies on robust and reproducible biochemical assays. Several platforms are widely used in the industry, each with its own advantages. Below are detailed methodologies for two common non-radioactive kinase assays.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4] The generated ADP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Indazole-based inhibitor (test compound)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the indazole inhibitor in 100% DMSO (e.g., 10 mM). Perform a serial dilution to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.[1]

  • Assay Plate Setup: Add a small volume of each inhibitor dilution to the wells of a 384-well plate. Include positive (DMSO only, 100% activity) and negative (no enzyme, 0% activity) controls.[1]

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the kinase reaction buffer.

    • Add the kinase/substrate solution to the wells containing the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).[2]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[5]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a microplate reader.[5]

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Fluorescence-Based Kinase Assay (e.g., LanthaScreen® TR-FRET)

This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and measures the binding of an inhibitor to the kinase.[6][7] It utilizes a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that competes with the inhibitor for the ATP-binding site. Inhibition of tracer binding results in a decrease in the FRET signal.

Materials:

  • Recombinant purified protein kinase with an appropriate tag

  • Europium-labeled anti-tag antibody

  • Fluorescently labeled kinase tracer

  • Indazole-based inhibitor (test compound)

  • Kinase buffer

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well black microplates

Procedure:

  • Compound Preparation: As described in the luminescence-based assay protocol.

  • Assay Plate Setup: Add the serially diluted inhibitor to the wells of a 384-well plate.

  • Reagent Addition:

    • Prepare a 2X kinase/antibody mixture in kinase buffer and add to all wells.[6]

    • Prepare a 4X tracer solution in kinase buffer and add to all wells to initiate the binding reaction.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[6]

  • Data Acquisition: Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection.

  • Data Analysis:

    • Calculate the emission ratio of the acceptor and donor fluorophores.

    • Normalize the data based on controls for high and low FRET.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Visualizing the Process

To further clarify the experimental and biological concepts, the following diagrams illustrate a typical kinase inhibition assay workflow and the general mechanism of competitive inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Inhibitor_Prep Inhibitor Dilution Series Plate_Setup Plate Setup (Inhibitor + Kinase/Substrate) Kinase_Prep Kinase & Substrate Preparation ATP_Prep ATP Solution Reaction_Start Reaction Initiation (Add ATP) Plate_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection_Reagent Add Detection Reagents Incubation->Detection_Reagent Read_Plate Measure Signal (Luminescence/Fluorescence) Detection_Reagent->Read_Plate Data_Normalization Data Normalization Read_Plate->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination IC50 Calculation Curve_Fitting->IC50_Determination

Caption: Workflow for a typical in-vitro kinase inhibition assay.

G E Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI S Substrate S->ES I Inhibitor (Indazole-based) I->EI ES->E k-1 P Product ES->P k2 EI->E Ki

Caption: Mechanism of competitive enzyme inhibition.

References

A Comparative Guide to the Antileishmanial Activity of 6-Chloro-1H-Indazole Derivatives Versus Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, with current therapeutic options hindered by issues of toxicity, emerging resistance, and high cost. The pursuit of novel, safer, and more effective antileishmanial agents is a critical area of research. This guide provides an objective comparison of the in vitro antileishmanial activity of a series of recently synthesized 3-chloro-6-nitro-1H-indazole derivatives against standard chemotherapeutic agents. The comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of experimental workflows and potential mechanisms of action to inform further research and development.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of the indazole derivatives and standard drugs against the promastigote stage of three medically important Leishmania species. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the parasite population. A lower IC50 value indicates higher potency.

Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes

CompoundL. major IC50 (µM)L. tropica IC50 (µM)L. infantum IC50 (µM)CC50 (µM) on Mammalian CellsSelectivity Index (SI)
4 >250>2505.53Not ReportedNot Reported
5 >250>2504.00Not ReportedNot Reported
7 >250>250117.00Not ReportedNot Reported
10 >250>25062.00Not ReportedNot Reported
11 >25076.006.00Not ReportedNot Reported
12 >250>25036.33Not ReportedNot Reported
13 38.00186.00110.00Not ReportedNot Reported
Glucantime® 185.33196.00211.00Not ReportedNot Reported

Data sourced from a study by Abdelahi et al.[1][2] Note: The original study did not report the 50% cytotoxic concentration (CC50) or the Selectivity Index (SI = CC50/IC50) for these derivatives, which are crucial for assessing their therapeutic potential.

Table 2: Comparative Antileishmanial Activity of Standard Drugs

DrugL. major IC50 (µM)L. tropica IC50 (µM)L. infantum IC50 (µM)Representative CC50 (µM) on THP-1 CellsRepresentative Selectivity Index (SI)
Amphotericin B ~0.31 µg/mL¹0.075[3]~0.04 µg/mL²0.15[3]~2.0[3]
Miltefosine Not Found~18.0[4]~17.5[4]Not FoundNot Found
Pentamidine Not FoundNot Found~13.0[4]Not FoundNot Found

¹Value for Amphotericin B against L. major promastigotes reported as 0.31 µg/mL[4]. ²Value against L. donovani (causative agent of visceral leishmaniasis, similar to L. infantum) reported as ~0.04 µg/mL[5]. Note: These values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Detailed and standardized methodologies are essential for the validation and replication of findings in drug discovery.

In Vitro Antileishmanial Susceptibility Assay (MTT Method)

This assay determines the susceptibility of Leishmania promastigotes to the test compounds by measuring cell viability via mitochondrial dehydrogenase activity.

  • Parasite Culture : Promastigotes of Leishmania major, L. tropica, and L. infantum are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) until they reach the stationary phase of growth.[6]

  • Plate Seeding : Parasites are washed with phosphate-buffered saline (PBS) and seeded into a 96-well flat-bottom microtiter plate at a density of approximately 2 x 10⁶ cells/mL.[6][7]

  • Compound Addition : The 3-chloro-6-nitro-1H-indazole derivatives and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells in serial dilutions to achieve a range of final concentrations. Control wells containing untreated parasites and solvent-only controls are included.[7]

  • Incubation : The plates are incubated at the appropriate temperature for promastigote growth (e.g., 22°C) for 72 hours.[6][7]

  • MTT Addition : Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[6]

  • Formazan Solubilization : The formazan crystals are solubilized by adding 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well.[7]

  • Absorbance Measurement : The absorbance is measured using a microplate reader at a wavelength of 570 nm.[7]

  • IC50 Determination : The 50% inhibitory concentration (IC50) is calculated from the dose-response curves by comparing the absorbance of treated wells to the untreated control wells.

In Vitro Cytotoxicity Assay on Mammalian Cells

This assay is critical for determining the selectivity of the compounds by assessing their toxicity to host cells.

  • Cell Culture : A relevant mammalian cell line, such as murine macrophage-like cells (e.g., J774A.1) or human monocytic cells (e.g., THP-1), is cultured in a suitable medium (e.g., RPMI-1640) with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.[8]

  • Plate Seeding : Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere for 24 hours.

  • Compound Exposure : The test compounds are added to the wells at the same concentrations used in the antileishmanial assay.

  • Incubation : The plate is incubated for 72 hours at 37°C with 5% CO₂.[8]

  • Viability Assessment : Cell viability is measured using a method such as the MTT or Resazurin reduction assay, following a similar procedure to the antileishmanial assay.[8]

  • CC50 Determination : The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of the mammalian cells by 50%, is calculated from the dose-response curves.[7]

  • Selectivity Index (SI) Calculation : The SI is determined by dividing the CC50 value by the IC50 value against the intracellular Leishmania amastigotes (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.[7][8]

Mandatory Visualization

Diagrams are provided to illustrate the experimental workflow and a proposed mechanism of action for the indazole derivatives.

G cluster_invitro In Vitro Screening cluster_cytotox Selectivity Profiling cluster_analysis Data Analysis Cmpd Synthesized 6-Chloro-1H-Indazole Derivatives & Standard Drugs Screen Primary Screening: Anti-Promastigote Assay (MTT) Cmpd->Screen ToxAssay Cytotoxicity Assay on Mammalian Macrophages (e.g., J774A.1) Cmpd->ToxAssay IC50 Determine IC50 Values (Potency) Screen->IC50 SI Calculate Selectivity Index (SI) SI = CC50 / IC50 IC50->SI CC50 Determine CC50 Values (Toxicity) ToxAssay->CC50 CC50->SI Lead Identify Lead Candidates (High Potency, Low Toxicity, High SI) SI->Lead

Caption: Workflow for evaluating antileishmanial drug candidates.

G cluster_parasite Leishmania Parasite Cell ROS Reactive Oxygen Species (ROS) (Oxidative Stress) TryS2 Trypanothione (Reduced Form) ROS->TryS2 oxidizes TryDS Trypanothione (Oxidized Form) Detox Detoxification TryS2->Detox reduces ROS TryR Trypanothione Reductase (TryR) TryR->TryS2 reduces Death Parasite Death TryR->Death inhibition leads to TryDS->TryR substrate Survival Parasite Survival Detox->Survival Indazole 3-chloro-6-nitro-1H-indazole Derivative Indazole->Inhibition Inhibition->TryR Inhibits

Caption: Proposed inhibition of the Trypanothione Reductase (TryR) pathway.

Molecular docking studies suggest that 3-chloro-6-nitro-1H-indazole derivatives may exert their antileishmanial effect by inhibiting trypanothione reductase (TryR).[1][2][9] This enzyme is critical for the parasite's defense against oxidative stress and is absent in humans, making it an attractive and specific drug target.[7]

References

Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-indazole-3-carboxamide scaffold is a significant pharmacophore in modern medicinal chemistry, serving as a foundational structure for the development of potent inhibitors targeting key cellular signaling pathways implicated in a variety of diseases, including cancer and inflammatory conditions. The strategic placement of a chlorine atom at the 6-position of the indazole ring, combined with diverse substitutions on the carboxamide moiety, allows for the fine-tuning of inhibitory activity and selectivity against various biological targets. This guide provides an objective comparison of the structure-activity relationships (SAR) of 6-chloro-1H-indazole-3-carboxamide derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity

The biological activity of 6-chloro-1H-indazole-3-carboxamide derivatives is highly dependent on the nature of the substituent at the carboxamide nitrogen. The following table summarizes the quantitative inhibitory data of a series of analogs against p21-activated kinase 1 (PAK1), a critical regulator of cell proliferation, survival, and motility.

Compound IDR (Amide Substituent)PAK1 IC50 (nM)Key SAR Observations
1 4-(2-chlorophenyl)piperazin-1-yl52Introduction of a substituted piperazine ring at the amide nitrogen is favorable for activity.
2 4-(4-chloro-2-fluorophenyl)piperazin-1-yl16The presence of electron-withdrawing groups on the phenylpiperazine moiety enhances potency.
3 4-(2-chloro-4-fluorophenyl)piperazin-1-yl159The position of substituents on the phenyl ring significantly impacts inhibitory activity.
4 4-(4-phenoxyphenyl)piperazin-1-yl9.8A bulky, hydrophobic phenoxy group at the para position of the phenylpiperazine ring leads to a significant increase in potency.[1]

Note: The core structure for the compounds listed above is 6-(substituted phenyl)-1H-indazole-3-carboxamide, which provides a relevant framework for understanding the impact of amide substituents, although the 6-position is substituted with a chlorophenyl group rather than a single chloro atom.

In a related series of 3-chloro-6-nitro-1H-indazole derivatives, substitutions at the N1 position of the indazole ring with various heterocyclic moieties have been shown to yield compounds with significant antileishmanial activity. This highlights the importance of exploring modifications at multiple positions of the indazole scaffold to modulate biological activity against different targets.

Compound IDN1-SubstituentTarget OrganismIC50 (µM)
5 (1,2,3-triazol-4-yl)methyl (variant a)L. infantum6
6 (1,2,3-triazol-4-yl)methyl (variant b)L. infantum36.33
7 Isoxazolin-5-ylL. infantum5.53
8 Isoxazolin-3-ylL. infantum4

Note: These compounds feature a 3-chloro and 6-nitro substitution, providing valuable SAR insights for halogenated indazole derivatives.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of the 6-chloro-1H-indazole-3-carboxamide scaffold and for a key biological assay.

Synthesis of 6-Chloro-1H-indazole-3-carboxamide Derivatives

A general and adaptable synthetic route to 1H-indazole-3-carboxamides involves the coupling of a 1H-indazole-3-carboxylic acid intermediate with a desired amine.

Step 1: Synthesis of 6-Chloro-1H-indazole-3-carboxylic acid

The synthesis of the key intermediate, this compound, can be achieved from commercially available starting materials such as 4-chloro-2-methylaniline through a multi-step process involving diazotization, cyclization, and subsequent oxidation or carboxylation at the 3-position.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an appropriate aprotic solvent such as dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of the Amine: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-chloro-1H-indazole-3-carboxamide derivative.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The following is a general protocol for assessing the inhibitory activity of the synthesized compounds against a kinase such as PAK1.

Materials:

  • Purified recombinant kinase (e.g., PAK1)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (6-chloro-1H-indazole-3-carboxamide derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Kinase Reaction:

    • Add the test compound solution to the wells of the assay plate.

    • Add the kinase enzyme to the wells.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[2]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The 6-chloro-1H-indazole-3-carboxamide scaffold has been explored for its inhibitory effects on several critical signaling pathways. The following diagram illustrates a simplified representation of the p21-activated kinase 1 (PAK1) signaling pathway, a key target for some of these compounds.

PAK1_Signaling_Pathway Simplified PAK1 Signaling Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signals->Receptor Rac_Cdc42 Rac/Cdc42 Receptor->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Downstream_Effectors Downstream Effectors (e.g., LIMK, RAF1, BAD) PAK1->Downstream_Effectors Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Downstream_Effectors->Cytoskeletal_Rearrangement Cell_Proliferation Cell Proliferation Downstream_Effectors->Cell_Proliferation Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Inhibitor 6-Chloro-1H-indazole- 3-carboxamide Inhibitor Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the point of inhibition.

Experimental Workflow Visualization

The process of discovering and evaluating novel 6-chloro-1H-indazole-3-carboxamide inhibitors involves a systematic workflow from chemical synthesis to biological testing.

Experimental_Workflow Workflow for Inhibitor Synthesis and Evaluation Synthesis Synthesis of 6-Chloro-1H- indazole-3-carboxamide Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Migration) Purification->Cell_Based_Assay IC50_Determination IC50 Value Determination Biochemical_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: From synthesis to lead optimization for novel inhibitors.

References

Comparing the efficacy of different coupling reagents for indazole amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of indazole amides is a critical step in the development of numerous therapeutic agents. The selection of an appropriate coupling reagent is paramount to ensure high yields, purity, and cost-effectiveness. This guide provides an objective comparison of commonly used coupling reagents for the synthesis of indazole amides, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.

Performance Comparison of Common Coupling Reagents

The efficacy of a coupling reagent is determined by several factors, including reaction yield, time, temperature, and the potential for side reactions such as racemization. The following table summarizes the performance of four widely used coupling reagents in a model reaction: the coupling of 1H-Indazole-3-carboxylic acid with benzylamine.

Coupling ReagentClassTypical Yield (%)Typical Reaction Time (h)Typical Temperature (°C)Key Observations
HATU Uronium/Aminium Salt90-98%2-6Room TemperatureHighly efficient, especially for sterically hindered or less reactive amines.[1] Low potential for racemization.[2]
HBTU Uronium/Aminium Salt85-95%4-8Room TemperatureVery effective and widely used, though slightly less reactive than HATU.[1] Potential for guanidinylation side reaction with excess reagent.[3]
PyBOP Phosphonium Salt80-90%6-12Room TemperatureGood alternative to BOP, avoiding the formation of carcinogenic byproducts.[1] Generally results in clean reactions with minimal side products.[4]
EDC/HOBt Carbodiimide70-85%12-240 to Room TemperatureCost-effective choice for more reactive amines.[1] Reactions can be sluggish and may require longer reaction times.[1][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standardized protocols for the synthesis of indazole amides using the compared coupling reagents.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of applications, including challenging couplings.

Materials:

  • 1H-Indazole-3-carboxylic acid (1.0 eq)

  • Amine (e.g., benzylamine) (1.0-1.2 eq)

  • HATU (1.0-1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-Indazole-3-carboxylic acid.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.

  • Add the amine to the solution.

  • Add DIPEA and stir for 2 minutes.

  • Add HATU in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Standard Coupling using EDC/HOBt

This protocol is a cost-effective option suitable for more reactive amines.

Materials:

  • 1H-Indazole-3-carboxylic acid (1.0 eq)

  • Amine (e.g., benzylamine) (1.1 eq)

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Anhydrous DMF

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1H-Indazole-3-carboxylic acid, HOBt, and the amine.[1]

  • Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (18-24 hours).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizing the Workflow and Reaction Mechanisms

To better understand the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Acid Dissolve 1H-Indazole-3-carboxylic acid in anhydrous DMF Start->Dissolve Acid Add Amine & Base Add Amine and DIPEA Pre-activation Add Coupling Reagent (e.g., HATU) Stir for pre-activation Add Amine & Base->Pre-activation Coupling Amide Bond Formation (2-24h at RT) Pre-activation->Coupling Quench & Extract Aqueous Work-up & Extraction Coupling->Quench & Extract Purify Column Chromatography or Recrystallization Quench & Extract->Purify Final Product Final Product Purify->Final Product coupling_mechanisms cluster_uronium Uronium Salt (HATU/HBTU) Mechanism cluster_carbodiimide Carbodiimide (EDC/HOBt) Mechanism Indazole-COOH Indazole-COOH + Base ActiveEster Highly Reactive OAt-Ester Indazole-COOH->ActiveEster + HATU HATU HATU AmideProduct Indazole-CONHR ActiveEster->AmideProduct + Amine Amine R-NH2 Indazole-COOH2 Indazole-COOH O-Acylisourea O-Acylisourea Intermediate Indazole-COOH2->O-Acylisourea + EDC EDC EDC HOBtEster HOBt Active Ester O-Acylisourea->HOBtEster + HOBt HOBt HOBt AmideProduct2 Indazole-CONHR HOBtEster->AmideProduct2 + Amine Amine2 R-NH2

References

A Comparative Analysis of a Novel Indazole-Based Compound (2f): Bridging In Vitro Efficacy with In Vivo Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of a novel indazole-based compound, 2f. The data presented is compiled from a recent study highlighting its potential as a potent anti-cancer agent. Detailed experimental methodologies and visual representations of key biological pathways and workflows are included to support the findings.

A novel indazole derivative, compound 2f, has demonstrated significant anti-cancer properties in both laboratory-based cell assays and preclinical animal models.[1][2][3] This compound has shown potent growth-inhibitory activity across several cancer cell lines and the ability to suppress tumor growth in a 4T1 mouse model.[2][3] The mechanism of action for compound 2f appears to be linked to the induction of apoptosis through the modulation of key regulatory proteins.[1][2][3]

Quantitative Data Summary: In Vitro vs. In Vivo Performance of Compound 2f

The following table summarizes the key quantitative data from the in vitro and in vivo studies of compound 2f, providing a clear comparison of its efficacy in different experimental settings.

Parameter Assay Type Cell Line / Model Result Reference
In Vitro Efficacy
IC50MTT Proliferation AssayMCF-7 (Breast Cancer)1.15 µM[2]
A549 (Lung Cancer)> 10 µM
4T1 (Breast Cancer)0.23 µM[1]
HepG2 (Liver Cancer)> 10 µM
HCT116 (Colon Cancer)4.89 µM
Colony FormationColony Formation Assay4T1Complete inhibition at 1.25 µM[2]
Cell MigrationWound Healing Assay4T1Significant inhibition of cell migration[2]
Cell InvasionTranswell Invasion Assay4T1Significant inhibition of cell invasion[2]
In Vivo Efficacy
Tumor Growth4T1 Mouse Tumor ModelBALB/c MiceSuppression of tumor growth[2][3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and a clear understanding of the presented data.

In Vitro Assays

1. MTT Cell Proliferation Assay: This assay measures the metabolic activity of cells as an indicator of their viability.[4][5][6]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of compound 2f for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50%.

2. Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, indicating its long-term survival and proliferative capacity.[7][8][9]

  • Cell Seeding: 4T1 cells were seeded in 6-well plates at a density of 500 cells per well.

  • Compound Treatment: The cells were treated with different concentrations of compound 2f and incubated for 10-14 days until visible colonies formed.

  • Fixation and Staining: The colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

  • Colony Counting: The number of colonies containing more than 50 cells was counted.

3. Wound Healing (Scratch) Assay: This method is used to study directional cell migration in vitro.[10][11][12][13]

  • Monolayer Formation: 4T1 cells were grown to full confluency in 6-well plates.

  • Scratch Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.

  • Compound Treatment: The cells were then incubated with compound 2f.

  • Image Acquisition: Images of the scratch were captured at 0 and 24 hours.

  • Analysis: The rate of wound closure was measured to determine the effect on cell migration.

4. Transwell Invasion Assay: This assay evaluates the invasive potential of cancer cells through an extracellular matrix.[14][15][16][17][18]

  • Chamber Preparation: The upper chamber of a Transwell insert was coated with Matrigel.

  • Cell Seeding: 4T1 cells were seeded in the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant.

  • Compound Treatment: Compound 2f was added to the upper chamber.

  • Incubation: The plate was incubated for 24 hours.

  • Analysis: The cells that invaded through the Matrigel and migrated to the lower surface of the membrane were fixed, stained, and counted.

In Vivo Assay

4T1 Mouse Tumor Model: This syngeneic model is used to evaluate the in vivo anti-tumor efficacy of compounds in an immunocompetent setting.[19][20][21][22][23]

  • Cell Implantation: 4T1 cells were injected into the mammary fat pad of female BALB/c mice.

  • Tumor Development: Tumors were allowed to grow to a palpable size.

  • Compound Administration: Mice were treated with compound 2f (intraperitoneally or orally) at a specified dosage and schedule. A control group received a vehicle.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: At the end of the study, the tumors were excised and weighed.

Visualizing the Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

G Experimental Workflow for In Vitro and In Vivo Analysis of Compound 2f cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (MCF-7, A549, 4T1, etc.) Proliferation MTT Assay (IC50 Determination) Cell_Culture->Proliferation Colony_Formation Colony Formation Assay (Long-term Survival) Cell_Culture->Colony_Formation Migration Wound Healing Assay (Cell Motility) Cell_Culture->Migration Invasion Transwell Invasion Assay (Invasive Potential) Cell_Culture->Invasion Animal_Model 4T1 Tumor Model (BALB/c Mice) Tumor_Induction Mammary Fat Pad Injection Animal_Model->Tumor_Induction Treatment Compound 2f Administration Tumor_Induction->Treatment Measurement Tumor Growth Monitoring Treatment->Measurement Endpoint Tumor Excision & Weight Measurement->Endpoint Compound_2f Novel Indazole Compound 2f Compound_2f->Proliferation Compound_2f->Colony_Formation Compound_2f->Migration Compound_2f->Invasion Compound_2f->Treatment

Workflow for evaluating compound 2f.

The anti-cancer activity of compound 2f is associated with the induction of apoptosis, a form of programmed cell death.[1][2][3] This process is intricately regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[24][25][26][27][28] Compound 2f was found to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby shifting the balance towards apoptosis.[2]

G Bax/Bcl-2 Mediated Apoptosis Pathway cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound_2f Compound 2f Bcl2 Bcl-2 (Anti-apoptotic) Compound_2f->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound_2f->Bax Activates Bcl2->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Indazole Synthesis: Benchmarking New Methodologies Against the Jacobson Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents. The efficient and versatile synthesis of indazole derivatives is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of the classical Jacobson synthesis with contemporary methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate synthetic strategy.

At a Glance: Synthesis Efficiency Comparison

The choice of a synthetic route for indazole derivatives is often a balance between yield, reaction time, temperature, substrate scope, and the use of hazardous reagents. The following table summarizes these key parameters for the Jacobson synthesis and several modern alternatives.

Synthesis MethodStarting Material(s)Key Reagents/CatalystSolventTemp. (°C)TimeYield (%)Target Compound
Jacobson Synthesis o-ToluidineAcetic anhydride, Nitrous gases, Sodium methoxideAcetic acid, Benzene, Methanol1 - 4 (nitrosation), then reflux> 8 hours36 - 47[1]1H-Indazole
Copper-Catalyzed N-Arylation o-Chlorobenzaldehyde phenylhydrazoneCuI, 1,10-phenanthroline, KOHDMF12024 hours60 - 70[2][3][4]1-Phenyl-1H-indazole
Microwave-Assisted Synthesis o-Chlorobenzaldehyde, Hydrazine hydrateL-proline (catalyst)WaterMicrowave (425W)18 min77[5][6]1H-Indazole
Rhodium-Catalyzed Annulation Azobenzene, Benzaldehyde[Cp*RhCl₂]₂, AgSbF₆Dioxane10012 hours81[7][8]2-Aryl-2H-indazole
PIFA-Mediated C-H Amination Benzaldehyde phenylhydrazone[Bis(trifluoroacetoxy)iodo]benzene (PIFA)Dichloroethane503 hoursHigh (not specified for parent)1-Phenyl-1H-indazole

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in the Jacobson synthesis and selected modern alternatives.

Jacobson_Synthesis cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product o-Toluidine o-Toluidine N-acetyl-o-toluidine N-acetyl-o-toluidine o-Toluidine->N-acetyl-o-toluidine Acetic anhydride N-nitroso-N-acetyl-o-toluidine N-nitroso-N-acetyl-o-toluidine N-acetyl-o-toluidine->N-nitroso-N-acetyl-o-toluidine Nitrous gases, 1-4°C Indazole_intermediate Indazole_intermediate N-nitroso-N-acetyl-o-toluidine->Indazole_intermediate Base (e.g., NaOMe) 1H-Indazole 1H-Indazole Indazole_intermediate->1H-Indazole Cyclization

Caption: Workflow of the classical Jacobson Indazole Synthesis.

Modern_Syntheses cluster_copper Copper-Catalyzed N-Arylation cluster_microwave Microwave-Assisted Synthesis cluster_rhodium Rhodium-Catalyzed Annulation o-Haloaryl_hydrazone o-Haloaryl_hydrazone Cu_Indazole 1H-Indazole o-Haloaryl_hydrazone->Cu_Indazole CuI, Ligand, Base, 120°C o-Chlorobenzaldehyde o-Chlorobenzaldehyde MW_Indazole 1H-Indazole o-Chlorobenzaldehyde->MW_Indazole Microwave (425W), L-proline Hydrazine Hydrazine Hydrazine->MW_Indazole Azobenzene Azobenzene Rh_Indazole 2-Aryl-2H-indazole Azobenzene->Rh_Indazole Rh(III) catalyst, 100°C Aldehyde Aldehyde Aldehyde->Rh_Indazole

Caption: Comparison of modern indazole synthesis workflows.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the Jacobson synthesis and two modern alternatives.

Jacobson Indazole Synthesis

This traditional method for preparing 1H-indazoles involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[1]

Procedure:

  • o-Toluidine is acetylated by slow addition to a mixture of glacial acetic acid and acetic anhydride.

  • The resulting solution of N-acetyl-o-toluidine is cooled in an ice bath to between 1°C and 4°C.

  • Nitrous gases are passed through the cooled solution to effect nitrosation, maintaining the temperature within the specified range. The completion of nitrosation is indicated by a persistent black-green color.

  • The reaction mixture is then poured onto ice and water, and the separated oil is extracted with benzene.

  • The benzene extract is washed with ice water and treated with methanol.

  • A solution of sodium methoxide in methanol is added dropwise to the benzene solution while cooling.

  • After gas evolution ceases, the solution is briefly heated, cooled, and then extracted with hydrochloric acid.

  • The combined acid extracts are treated with excess ammonia to precipitate the indazole.

  • The crude indazole is collected by filtration, washed with water, dried, and purified by vacuum distillation to yield colorless 1H-indazole.

Copper-Catalyzed Intramolecular N-Arylation of an o-Chlorinated Arylhydrazone

This method provides a route to N-substituted 1H-indazoles and is particularly useful due to the commercial availability and lower cost of o-chloroaryl precursors.[3][4]

Procedure:

  • To a dried Schlenk tube, add the o-chlorinated arylhydrazone (0.5 mmol), potassium hydroxide (2.0 equiv.), 1,10-phenanthroline (22 mol %), and copper(I) iodide (20 mol %).

  • Add dimethylformamide (2.5 mL) under a nitrogen atmosphere.

  • Stir the reaction mixture and heat at 120°C for 24-48 hours.

  • After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

  • Pass the mixture through a short column of silica gel.

  • Wash the eluate with water and then with a saturated aqueous sodium chloride solution.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the N-aryl-1H-indazole.

Microwave-Assisted Synthesis of 1H-Indazole

This green chemistry approach offers a rapid and efficient synthesis of 1H-indazole using water as the solvent.[5][6]

Procedure:

  • In a microwave-safe vessel, combine o-chlorobenzaldehyde (1 mmol), hydrazine hydrate (2 mmol), and L-proline (10 mol %) in 10 mL of distilled water.

  • Subject the reaction mixture to microwave irradiation for 18 minutes at 425W.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with hot ethanol and filter to remove the catalyst.

  • Wash the catalyst with ethanol.

  • Combine the filtrates and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 1H-indazole.

Concluding Remarks

While the Jacobson synthesis is a well-established method for producing 1H-indazoles from simple starting materials, it often involves harsh acidic conditions, the use of hazardous nitrous gases, and relatively long reaction times, with modest yields.[1]

In contrast, modern synthetic methodologies offer significant advantages. Copper-catalyzed methods provide a versatile route to N-substituted indazoles, and while reaction times can be long, they utilize a more cost-effective catalyst than palladium.[2][3][4] Microwave-assisted synthesis represents a substantial improvement in terms of reaction time and environmental impact, offering high yields in a fraction of the time required for classical methods and using water as a solvent.[5][6] Rhodium-catalyzed reactions , while often employing more expensive catalysts, provide access to a diverse range of substituted indazoles with high efficiency and functional group tolerance, particularly for N-aryl-2H-indazoles.[7][8][9] The choice of the optimal synthetic route will ultimately depend on the specific target molecule, desired scale, cost considerations, and available equipment.

References

Assessing the selectivity of indazole kinase inhibitors across a panel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity of Indazole Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2] The selectivity of these inhibitors across the human kinome is a critical factor, influencing both their efficacy and their potential for off-target effects. This guide provides a comparative analysis of the selectivity profiles of representative indazole-based kinase inhibitors, supported by experimental data and detailed methodologies for assessing kinase inhibition.

Comparative Kinase Selectivity Profiles

To illustrate the diverse selectivity profiles of indazole-based compounds, this guide compares three inhibitors: Axitinib and Pazopanib, both FDA-approved multi-kinase inhibitors, and C05, a potent and more selective inhibitor of Polo-like kinase 4 (PLK4).[3][4][5]

Axitinib and Pazopanib are known for their potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in blocking tumor angiogenesis.[4][6] In contrast, C05 demonstrates high selectivity for PLK4, a key regulator of centriole duplication, with significantly less activity against other kinases.[3][5]

The following table summarizes the inhibitory activity of these compounds against a panel of kinases, showcasing their distinct selectivity profiles. Lower IC50 values indicate higher potency.

Kinase Target Axitinib (IC50 in nM) Pazopanib (IC50 in nM) C05 (% Inhibition at 0.5 µM)
VEGFR1 1.210-
VEGFR2 0.230-
VEGFR3 0.1-0.347-
PDGFRβ -84-
c-Kit -74-
PLK4 4.2-87.45%
PLK1 --15.32%
PLK2 --21.89%
PLK3 --12.56%
Aurora A --31.45%
Aurora B --28.91%
CDK2/cyclin A --25.78%
Data for Axitinib and Pazopanib are presented as the half-maximal inhibitory concentration (IC50). Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. A hyphen (-) indicates that data is not readily available for a direct comparison or the inhibitor has no substantial activity.[3][4]

Experimental Protocols

Assessing the selectivity of kinase inhibitors requires robust and standardized assays. The following is a detailed methodology for a typical in vitro kinase inhibition assay used for selectivity profiling, based on the widely used ADP-Glo™ Kinase Assay format.[7][8]

Protocol: In Vitro Kinase Selectivity Profiling using ADP-Glo™ Assay

1. Objective: To determine the inhibitory activity of an indazole compound against a panel of purified protein kinases by quantifying the amount of ADP produced in the kinase reaction.

2. Materials:

  • Purified recombinant kinases

  • Specific substrate for each kinase

  • Indazole inhibitor compound (solubilized in DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole inhibitor in DMSO. A typical starting concentration for IC50 determination might be 10 mM, serially diluted to cover a wide concentration range.

  • Reaction Setup:

    • Add 2.5 µL of the kinase reaction buffer containing the specific kinase to each well of a 384-well plate.

    • Add 1 µL of the diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase-specific substrate and ATP. The ATP concentration is typically set near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.[9]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate for 40 minutes at room temperature.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate the plate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the high activity (DMSO only) and low activity (no kinase) controls.

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.[4][10]

Visualizations

Signaling Pathway and Experimental Workflow

To provide better context, the following diagrams illustrate a key signaling pathway targeted by indazole inhibitors and the general workflow for assessing their selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras via Grb2/Sos PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Proliferation Gene Expression (Proliferation, Angiogenesis) PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR Binds Axitinib Axitinib / Pazopanib Axitinib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and points of inhibition.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Prepare Kinase Panel and Substrates a1 Dispense Kinase, Inhibitor, and ATP/ Substrate to Plate p1->a1 p2 Serially Dilute Indazole Inhibitor p2->a1 a2 Incubate to Allow Kinase Reaction a1->a2 d1 Stop Reaction & Detect ADP (Luminescence) a2->d1 d2 Calculate % Inhibition and Determine IC50 d1->d2 Result Generate Selectivity Profile d2->Result

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to empower our partners in research and development with the knowledge to handle chemical reagents safely and responsibly throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-chloro-1H-indazole-3-carboxylic acid, a vital intermediate in pharmaceutical development.[1] Adherence to these procedures is critical not only for regulatory compliance but for the fundamental protection of laboratory personnel and the environment.

The protocols outlined below are built on the foundational principles of laboratory safety, regulatory standards set by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and specific chemical hazard data.

Part 1: Hazard Assessment and Chemical Profile

Understanding the specific hazards of a compound is the first step in managing its waste. This compound is a solid organic compound whose toxicological properties have not been fully investigated.[2] However, available safety data provides a clear basis for cautious handling and disposal.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Furthermore, as a chlorinated aromatic compound, it belongs to the broader category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and ecotoxicity.[3][4]

Identifier Value Source
Chemical Name This compound[5]
CAS Number 129295-31-4[5]
Molecular Formula C₈H₅ClN₂O₂
Physical Form Solid (White to off-white)[6]
GHS Hazard Statements H302, H332, H315, H319, H335
GHS Signal Word Warning
Hazard Summary Harmful if swallowed, Harmful if inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Part 2: The Regulatory Framework: EPA and OSHA

Proper chemical waste management is governed by a dual framework of federal regulations:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the guidelines for what constitutes hazardous waste and how it must be managed to protect the environment.[7] Halogenated organic compounds are a specific area of focus for the EPA.[3][4][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure workplace safety.[9][10] This includes mandating safe handling procedures, employee training on chemical hazards (Hazard Communication Standard), and the use of appropriate Personal Protective Equipment (PPE).[7][11][12]

This guide synthesizes the requirements of both agencies to provide a comprehensive and compliant disposal strategy.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for managing this compound waste from the point of generation to its final disposal.

Step 1: Always Use Appropriate Personal Protective Equipment (PPE)

Given the compound's hazard profile as a skin, eye, and respiratory irritant, the following PPE is mandatory when handling the waste form of this chemical[13]:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][13][14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[14][15]

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[16][17]

  • Designate as Hazardous Waste: All waste containing this compound, including grossly contaminated items, must be treated as hazardous waste.

  • Segregate as Halogenated Organic Waste: This waste must be collected separately from non-halogenated chemical waste. Do not mix it with solvents, acids, bases, or other reactive chemicals.[16] This is crucial because halogenated waste streams require specific treatment technologies, typically high-temperature incineration, for complete destruction.[3]

Step 3: Container Selection and Labeling

All hazardous waste must be accumulated in appropriate, clearly labeled containers.

  • Container Integrity: Use a container made of a material compatible with the chemical (the original container is often a good choice) and ensure it has a tight-fitting, leak-proof lid.[18][19] The container must be in good condition, free of leaks or external residue.[18]

  • Labeling: The container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Irritant," "Harmful").

    • The date on which waste was first added (accumulation start date).

Step 4: On-Site Accumulation

Laboratories should have a designated "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[19]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[19]

  • Storage Limits: Do not overfill containers; leave at least 10% headspace to allow for expansion.[16]

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[19] Evaporation is also not an acceptable method of disposal.[18]

  • Engage a Professional Service: The final disposal of this compound must be managed by a licensed hazardous waste disposal company.[17]

  • Incineration: This company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred disposal method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule, preventing its release into the environment.[3]

Disposal Workflow Diagram

G A Waste Generated (this compound) C Is it a contaminated sharp (needle, glass)? A->C B Is it an empty container? D Solid Waste or Contaminated Debris (gloves, weigh paper, spill cleanup) B->D No E Triple rinse with a suitable solvent. Collect first rinse as hazardous waste. B->E Yes C->B No G Place in designated 'Sharps' container. C->G Yes H Place in a compatible, sealed container labeled: 'Hazardous Waste - Halogenated Organic Solid' D->H F Deface label. Dispose of rinsed container in appropriate glass/plastic bin. E->F E->H First Rinseate I Store in Satellite Accumulation Area G->I H->I J Arrange for pickup by licensed hazardous waste disposal service. I->J

Caption: Decision workflow for proper segregation and disposal.

Part 4: Decontamination and Spill Management

Accidents can happen, and a clear plan for managing spills and decontaminating equipment is essential.

Empty Container Decontamination

Empty containers that held this chemical must be properly decontaminated before being discarded as non-hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent (one that can dissolve the compound).[18]

  • Collect Rinseate: The first rinseate must be collected and disposed of as liquid halogenated hazardous waste.[20] Subsequent rinses can typically be disposed of according to laboratory procedures for the solvent used.

  • Final Disposal: After triple rinsing and air drying in a fume hood, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin.[18]

Spill Response

In the event of a spill, prioritize safety and containment.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the area.

  • Don PPE: Wear the appropriate PPE as described in Part 3, Step 1.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

  • Treat as Waste: All materials used for the spill cleanup must be treated as halogenated organic hazardous waste and disposed of accordingly.[18]

Part 5: Proactive Waste Minimization

The most effective way to manage waste is to minimize its generation at the source.

  • Inventory Management: Maintain a detailed chemical inventory to avoid ordering duplicate materials and to ensure older stock is used first.[16][21]

  • Scale of Experiments: When possible, reduce the scale of experiments to decrease the volume of waste produced.[19]

  • Source Reduction: Order only the quantity of chemical required for your research needs.[19]

By integrating these principles of hazard assessment, regulatory compliance, and procedural diligence, you ensure that your vital research does not come at the cost of safety or environmental integrity.

References

Personal protective equipment for handling 6-chloro-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

6-chloro-1H-indazole-3-carboxylic Acid is presumed to be a hazardous substance. Based on the safety data for similar compounds, it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment is the first line of defense and must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[3][4][5]To protect eyes from splashes and airborne particles.[3][4]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[4] A chemical-resistant lab coat or apron.[3][4][5]To prevent skin contact and contamination of personal clothing.[3][4]
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[4]To protect against the inhalation of harmful dust and vapors.[4]
Foot Protection Closed-toe shoes.[4]To protect feet from spills.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for ensuring laboratory safety.[4]

  • Preparation and Engineering Controls :

    • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][4]

    • Ensure the laboratory is well-ventilated.[3][5]

    • Confirm that an emergency eyewash station and safety shower are readily accessible (within a 10-second travel distance).[4]

    • Have a chemical spill kit readily available.

  • Handling the Compound :

    • Avoid generating dust.[6][2][7]

    • Carefully weigh and transfer the chemical, keeping containers closed when not in use.

    • When diluting, always add acid to the solvent slowly, never the other way around, to prevent a potentially violent exothermic reaction.[4]

    • Avoid contact with skin, eyes, and clothing.[6][2][7]

    • Do not eat, drink, or smoke in the handling area.[8]

  • Emergency Procedures :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

    • Spills : For small spills, use an appropriate absorbent material to neutralize and contain the spill. For large spills, evacuate the area and contact the emergency response team.[5]

Disposal Plan

Chlorinated compounds are considered hazardous waste and require special disposal procedures.[9][10][11]

  • Waste Collection : All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[4][10]

  • Container Rinsing : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[4]

  • Disposal : Dispose of the hazardous waste through a licensed waste disposal company.[10] Do not pour the chemical or contaminated materials down the drain.[9][11] Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction/Use Reaction/Use Weighing and Transfer->Reaction/Use Temporary Storage Temporary Storage Reaction/Use->Temporary Storage Waste Segregation Waste Segregation Temporary Storage->Waste Segregation Containerization Containerization Waste Segregation->Containerization Licensed Disposal Licensed Disposal Containerization->Licensed Disposal Spill Spill Evacuate and Notify Evacuate and Notify Spill->Evacuate and Notify Contain Spill Contain Spill Evacuate and Notify->Contain Spill Exposure Exposure First Aid First Aid Exposure->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Handling Handling Emergency Response Emergency Response Handling->Emergency Response

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-1H-indazole-3-carboxylic Acid
Reactant of Route 2
6-chloro-1H-indazole-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.